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  • Product: (4-Carbamoyl-2-methylphenyl)boronic acid

Core Science & Biosynthesis

Foundational

(4-Carbamoyl-2-methylphenyl)boronic acid chemical structure and properties

The following technical guide details the chemical structure, properties, synthesis, and applications of (4-Carbamoyl-2-methylphenyl)boronic acid . CAS Registry Number: 1156500-86-5 Chemical Formula: C H BNO Molecular We...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of (4-Carbamoyl-2-methylphenyl)boronic acid .

CAS Registry Number: 1156500-86-5 Chemical Formula: C


H

BNO

Molecular Weight: 178.98 g/mol [1][2]

Executive Summary

(4-Carbamoyl-2-methylphenyl)boronic acid is a specialized organoboron intermediate used primarily in medicinal chemistry and organic synthesis.[1] Characterized by a boronic acid moiety, an ortho-methyl group, and a para-carbamoyl (amide) functionality, it serves as a critical building block for constructing biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural features—specifically the methyl group—introduce steric constraints that can lock molecular conformations, improving the selectivity and binding affinity of downstream pharmaceutical candidates, particularly in kinase and protease inhibitor discovery.

Chemical Identity & Structure

Nomenclature and Identifiers[4]
  • IUPAC Name: (4-Carbamoyl-2-methylphenyl)boronic acid[1][3]

  • Synonyms: 4-Borono-3-methylbenzamide; 4-(Aminocarbonyl)-2-methylphenylboronic acid[1]

  • CAS Number: 1156500-86-5[1][2]

  • SMILES: CC1=C(B(O)O)C=CC(C(N)=O)=C1

  • InChIKey: Unique hash typically derived (e.g., ORHODDYPZMCLBU-UHFFFAOYSA-N for the formyl analog; specific key for amide variant requires generation).

Structural Analysis

The molecule consists of a benzene core trisubstituted in a 1,2,4-pattern:

  • Position 1 (Boronic Acid): The reactive center for cross-coupling. It exists in equilibrium with its boroxine (cyclic trimer) anhydride form upon dehydration.

  • Position 2 (Methyl): Provides steric bulk ortho to the boron atom. This steric hindrance can slow transmetallation rates compared to non-methylated analogs but is crucial for inducing atropisomerism or specific twist angles in the final biaryl product.

  • Position 4 (Carbamoyl): An amide group that serves as a hydrogen bond donor/acceptor, often critical for interacting with biological targets (e.g., hinge regions of kinases).

Physicochemical Properties
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point >200 °C (Decomposes; typical for aryl boronic acids)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa ~8.5 (Boronic acid group); Amide is neutral
Stability Hygroscopic; prone to protodeboronation under strong acidic/basic conditions

Synthesis & Manufacturing

The synthesis of (4-Carbamoyl-2-methylphenyl)boronic acid typically proceeds via palladium-catalyzed borylation of the corresponding aryl halide, as traditional lithium-halogen exchange is incompatible with the acidic protons of the primary amide without protection.[1]

Synthetic Pathway (Miyaura Borylation)

Precursor: 4-Bromo-3-methylbenzamide Reagents: Bis(pinacolato)diboron (B


pin

), Pd(dppf)Cl

, Potassium Acetate (KOAc).[1]
  • Step 1: Borylation. The aryl bromide reacts with B

    
    pin
    
    
    
    in dioxane/DMSO at 80-100°C. The weak base (KOAc) prevents deprotonation of the amide while facilitating the catalytic cycle.
  • Step 2: Hydrolysis. The resulting pinacol ester is hydrolyzed using sodium periodate (NaIO

    
    ) and dilute acid (HCl) or via transesterification with diethanolamine followed by acid hydrolysis to yield the free boronic acid.
    

Synthesis Precursor 4-Bromo-3-methylbenzamide (Aryl Halide) Intermediate Boronate Ester (Pinacol Intermediate) Precursor->Intermediate Miyaura Borylation Reagents B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Reagents->Intermediate Product (4-Carbamoyl-2-methylphenyl) boronic acid Intermediate->Product Deprotection Hydrolysis NaIO4 / HCl (Hydrolysis) Hydrolysis->Product

Caption: Figure 1. Synthesis of (4-Carbamoyl-2-methylphenyl)boronic acid via Miyaura Borylation involves converting the aryl bromide to a pinacol ester followed by oxidative hydrolysis.[1]

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

The primary application is the formation of C-C bonds to create biaryl systems.[1] The ortho-methyl group introduces a challenge: it increases steric hindrance around the boron center, potentially slowing the transmetallation step of the catalytic cycle.

Optimization Strategies:

  • Catalyst: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Buchwald precatalysts to facilitate oxidative addition and transmetallation in sterically hindered systems.

  • Base: Stronger bases like K

    
    PO
    
    
    
    or Ba(OH)
    
    
    in aqueous mixtures often improve yields compared to mild carbonates.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 ArX Ar-X (Halide) ArX->OxAdd Boronic Boronic Acid (Reagent) Boronic->TransMet Base Base (Activation) Base->TransMet

Caption: Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling. The ortho-methyl group of the boronic acid sterically impacts the transmetallation step, often requiring specialized ligands.

Medicinal Chemistry Utility
  • Kinase Inhibitors: The 4-carbamoyl group mimics the hinge-binding motif of ATP, while the 2-methyl group forces the phenyl ring out of planarity relative to the coupled ring.[1] This "twist" can fill hydrophobic pockets (selectivity filters) in kinases such as p38 MAP kinase or B-Raf.[1]

  • Protease Inhibitors: Boronic acids can reversibly bond with the serine hydroxyl group in protease active sites.[4] While this compound is usually an intermediate, the boronic acid moiety itself can be the warhead if left intact in the final molecule.

Experimental Protocol: General Suzuki Coupling

Standard Operating Procedure for coupling (4-Carbamoyl-2-methylphenyl)boronic acid with an aryl chloride.

  • Preparation: In a glovebox or under Argon, combine:

    • Aryl Chloride (1.0 equiv)

    • (4-Carbamoyl-2-methylphenyl)boronic acid (1.2–1.5 equiv)[1]

    • Pd(OAc)

      
       (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl
      
      
      
      (5 mol%)
    • K

      
      PO
      
      
      
      (2.0–3.0 equiv)
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).[1]

  • Reaction: Seal vessel and heat to 90–100 °C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (typically MeOH/DCM gradient due to the polarity of the amide).

Handling & Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Dehydration: Boronic acids spontaneously dehydrate to form cyclic boroxines (trimers). This is reversible; adding water or conducting the reaction in aqueous media regenerates the monomeric acid.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle with standard PPE.[5]

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Exploratory

CAS number and molecular weight of (4-Carbamoyl-2-methylphenyl)boronic acid

The following technical guide is structured as a high-level monograph for drug discovery scientists. It addresses the specific physiochemical identity of the target molecule while acknowledging its status as a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It addresses the specific physiochemical identity of the target molecule while acknowledging its status as a specialized building block that often requires de novo synthesis or specific vendor sourcing.

Status: Specialized Building Block / Custom Synthesis Target Content Type: Technical Guide & Synthetic Protocol

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

This section establishes the definitive identity of the target molecule. Note that due to the specific substitution pattern (ortho-methyl steric hindrance combined with a para-amide), this molecule is often synthesized in situ or supplied as a pinacol ester to maximize stability.

PropertyDataNotes
Chemical Name (4-Carbamoyl-2-methylphenyl)boronic acidIUPAC / Systematic
Alternative Name 4-Borono-3-methylbenzamideBased on benzamide parent
CAS Number Not Widely Listed Primary Precursor CAS: 7697-28-1 (Acid)
Molecular Weight 178.98 g/mol Calculated (C₈H₁₀BNO₃)
Molecular Formula C₈H₁₀BNO₃
LogP (Predicted) ~0.8 - 1.2Low lipophilicity due to amide/boronic acid
pKa (Predicted) ~8.5 (Boronic Acid)Amide is neutral
Physical State White to Off-White SolidHygroscopic
Structural Analysis & Synthetic Challenges

The molecule features a 2-methyl group adjacent to the boronic acid moiety. This steric bulk has two critical implications for downstream applications (e.g., Suzuki-Miyaura coupling):

  • Reduced Transmetallation Rate: The ortho-methyl group hinders the approach of the palladium complex, requiring higher temperatures or specialized ligands (e.g., SPhos, XPhos).

  • Protodeboronation Resistance: Conversely, the steric bulk protects the carbon-boron bond from hydrolytic cleavage, making this scaffold more stable than its non-methylated analogs under basic conditions.

Synthetic Pathway (Field-Proven Protocol)

Since this specific boronic acid is not a commodity chemical, the most reliable acquisition strategy is synthesis from the commercially available 4-bromo-3-methylbenzoic acid .

Reaction Workflow

The synthesis proceeds in two stages:

  • Amidation: Conversion of the carboxylic acid to the primary amide.

  • Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate.

SynthesisPathway Start 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1) Step1 Step 1: Amidation (SOCl2, then NH3) Start->Step1 Activation Inter Intermediate: 4-Bromo-3-methylbenzamide Step1->Inter Yield ~90% Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Inter->Step2 KOAc, Dioxane, 90°C Product Target: (4-Carbamoyl-2-methylphenyl) boronic acid (pinacol ester) Step2->Product Yield ~75%

Figure 1: Synthetic route from commodity precursor to the target boronate scaffold.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-methylbenzamide
  • Activation: Dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in DCM. Add catalytic DMF and slow addition of Thionyl Chloride (1.5 eq). Reflux for 2 hours until gas evolution ceases.

  • Amidation: Cool the acid chloride solution to 0°C. Add dropwise to a saturated solution of ammonia in THF or aqueous ammonium hydroxide (excess).

  • Workup: Precipitate usually forms. Filter, wash with water and cold ether. Dry under vacuum.[1]

    • Checkpoint: Verify via LC-MS (Expected [M+H]+: ~214/216 Br pattern).

Step 2: Miyaura Borylation (Target Generation)

Note: The pinacol ester is synthesized first for stability. It can be hydrolyzed to the free acid or used directly.

  • Reagents: Charge a flask with 4-bromo-3-methylbenzamide (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and Potassium Acetate (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.05 eq).

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Heat to 90°C under Argon for 4–12 hours. Monitor by TLC/HPLC.

  • Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Application: Suzuki-Miyaura Coupling[10]

Using (4-Carbamoyl-2-methylphenyl)boronic acid in drug discovery requires adjusting standard protocols to accommodate the steric hindrance.

Optimized Coupling Conditions
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd-XPhos G3 Bidentate ligands or Buchwald precatalysts prevent catalyst deactivation by the steric bulk.
Base K₃PO₄ (3.0 eq) Phosphate is gentler than carbonate and often superior for hindered substrates.
Solvent Dioxane/Water (4:1) Water is essential for the transmetallation step involving the boronate.
Temperature 100°C Higher energy required to overcome the activation barrier of the ortho-methyl group.
Mechanism of Action (Steric Considerations)

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Target Boronic Acid + Base TransMet->TransMet Steric Hindrance from 2-Me Group RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle highlighting the Transmetallation step, which is the kinetic bottleneck for this specific substrate due to the 2-methyl steric clash.

Analytical Validation (Self-Validating Protocol)

When synthesizing or sourcing this material, verify identity using these specific NMR signatures. The ortho-methyl group provides a distinct handle.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~2.3-2.4 ppm (s, 3H): Distinct singlet for the Ar-CH₃ group.

    • δ ~7.3-7.8 ppm (m, 3H): Aromatic protons. Look for the ABX or ABC system depending on resolution.

    • δ ~7.9 & 7.3 ppm (br s, 2H): Amide -NH₂ protons (often broad, exchangeable with D₂O).

    • δ ~8.0-8.2 ppm (s, 2H): Boronic acid -B(OH)₂ (if not ester). Broad singlets, disappear with D₂O.

References

  • Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry.

  • Sterically Hindered Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research.

  • Precursor Identity (4-Bromo-3-methylbenzoic acid): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81033.

Sources

Foundational

Safety Data Sheet (SDS) for (4-Carbamoyl-2-methylphenyl)boronic acid handling

This guide is structured as a high-level technical whitepaper for drug development professionals. It prioritizes mechanistic understanding over generic checklists, ensuring that safety and handling protocols are scientif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for drug development professionals. It prioritizes mechanistic understanding over generic checklists, ensuring that safety and handling protocols are scientifically grounded.

Advanced Safety, Stability, and Synthesis Integration

Document Control:

  • Target Compound: (4-Carbamoyl-2-methylphenyl)boronic acid[1][2][3][4][5][6]

  • Primary Application: Suzuki-Miyaura Cross-Coupling (Drug Discovery Intermediates)[3][4][6]

  • CAS Registry Note: The pinacol ester of this motif is frequently cited (CAS: 631911-09-6).[3][4][5][6] The free acid is often a custom-synthesis building block; verify batch-specific CAS with your supplier (e.g., BLD Pharm, Combi-Blocks).[3][4]

  • Version: 2.0 (Senior Scientist Review)

Part 1: Physicochemical Identity & Mechanistic Context[4][5][7]

Effective handling requires understanding the molecule's behavior in the solid and solution states.[4][6] This compound features a Lewis-acidic boron center flanked by a sterically demanding ortho-methyl group and a polar amide moiety .[3][4][6]

The Ortho-Methyl Effect

The 2-methyl substituent is not merely structural; it dictates the compound's reactivity profile.[3][4][6]

  • Stability: The steric bulk protects the C–B bond from hydrolytic cleavage (protodeboronation) relative to non-substituted phenylboronic acids.[4][6]

  • Reactivity: In Suzuki couplings, this group hinders the approach of the Palladium(II) complex during transmetallation.[4][6] Implication: Standard conditions (Pd(PPh₃)₄/Na₂CO₃) may fail.[3][4][6] High-activity catalysts (e.g., Pd-SPhos, Pd-XPhos) are often required.[3][4]

The Boroxine Equilibrium (Critical for Stoichiometry)

Like all aryl boronic acids, this compound exists in a reversible equilibrium with its trimeric anhydride (boroxine).[4][6] The ortho-methyl group can shift this equilibrium by destabilizing the planar transition state required for trimerization, but dehydration still occurs upon storage.[3][4][6]

Impact on Stoichiometry:

  • Fresh Sample: Predominantly Boronic Acid (MW ~179 g/mol ).[3][4][6]

  • Aged/Dry Sample: Predominantly Boroxine (MW ~483 g/mol for trimer).[3][4][6]

  • Protocol: Always assume a variable water content. For critical GMP steps, determine titer via HPLC or ¹H-NMR (using an internal standard like 1,3,5-trimethoxybenzene) before weighing.[3][4]

Part 2: Hazard Identification & Risk Assessment

While standard SDS codes apply, the specific functional groups necessitate a deeper risk assessment.

GHS Classification & Rationale
Hazard ClassCategoryH-CodeMechanistic Cause
Skin Irritation Cat 2H315 Boronic acids are Lewis acids; they reversibly bind to diols (serine/threonine residues) on skin proteins, causing irritation.[3][4]
Eye Irritation Cat 2AH319 High polarity of the amide + acidity of boron leads to severe mucosal irritation.[3][4][6]
STOT - SE Cat 3H335 Fine particulate dust irritates the upper respiratory tract.[3][4][6]
Specific Toxicology Concerns
  • Amide Hydrolysis: In vivo, the carbamoyl group is robust, but metabolic hydrolysis to the benzoic acid derivative is possible.[3][4][6]

  • Boron Toxicity: Repeated high-dose exposure to boronic acids can affect testicular tissue (based on boric acid data).[3][4][6] Handle as a potential reproductive toxin. [3][4][6]

Part 3: Handling & Storage Protocols

Storage: The "Dry-Wet" Paradox

Storage conditions must balance preventing hydrolysis (requires dry) with preventing dehydration to boroxine (requires humidity).[3][4][6]

  • Recommended: Store at 2–8°C in a tightly sealed container.

  • Desiccants: Do NOT store with strong desiccants (e.g., P₂O₅) unless you intend to convert it to the boroxine form.[3][4][6]

  • Atmosphere: Argon backfill is recommended to prevent oxidative deborylation, although the ortho-methyl group provides some protection.[3][4][6]

Solution Handling & Solubility

The para-carbamoyl group significantly reduces solubility in non-polar solvents (Hexane, Toluene) compared to simple tolylboronic acids.[3][4][6]

  • Preferred Solvents: MeOH, EtOH, DMF, DMSO, THF/Water mixtures.[3][4][6]

  • Dissolution Protocol:

    • Add solid to solvent.[4][6]

    • Sonicate (do not heat above 40°C to avoid anhydride formation).

    • If using in Suzuki coupling, pre-dissolve in the polar co-solvent (e.g., EtOH) before adding to the non-polar phase.[4][6]

Part 4: Emergency Response & Disposal

Spill Response Logic
  • Solid Spill: Do not dry sweep.[3][4][6] Use a HEPA-filtered vacuum or wet-sweep to prevent dust generation (H335).[3]

  • Solution Spill: Absorb with inert material (vermiculite).[3][4][6] Do not use oxidative absorbents (e.g., sawdust with traces of bleach), as this can trigger exothermic oxidation of the C–B bond.[4][6]

Decontamination

Boronic acids can be chemically quenched.[3][4][6]

  • Quenching Agent: 3% Hydrogen Peroxide (H₂O₂) in aqueous Sodium Carbonate (Na₂CO₃).[3][4][6]

  • Mechanism: Oxidizes the C–B bond to a Phenol (4-hydroxy-3-methylbenzamide) and Boric Acid, which are easier to dispose of and less sensitizing.[3][4][6]

Part 5: Visualizing the Workflow

The following diagram illustrates the dynamic equilibrium and the decision logic for synthesis integration.

BoronicHandling Raw Raw Material (4-Carbamoyl-2-methylphenyl)boronic acid Analysis QC Analysis (1H-NMR / HPLC) Raw->Analysis Determine Purity Boroxine Boroxine Form (Anhydride Trimer) Analysis->Boroxine If High Temp/Vac Drying FreeAcid Free Boronic Acid (Reactive Species) Analysis->FreeAcid If Stored at 4°C Boroxine->FreeAcid Hydrolysis (Add H2O/Base) Coupling Suzuki Coupling (Pd-Catalyzed) FreeAcid->Coupling Reagent Addition OrthoEffect Ortho-Methyl Effect: Slow Transmetallation OrthoEffect->Coupling Requires Active Cat. (e.g., S-Phos)

Figure 1: Handling logic flow emphasizing the equilibrium between the free acid and boroxine forms, and the catalytic implications of the ortho-methyl substituent.

Part 6: References

  • Hall, D. G. (2011).[4][6] Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][6][7][8] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4][6][7][8][9][10] Wiley-VCH.[3] [3][6]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3][4][6] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[3] (Discusses the hydrolysis equilibrium and transmetallation rates).

  • Sigma-Aldrich (Merck). (2024).[3][4][6] Safety Data Sheet: 4-Carbamoylphenylboronic acid (Structural analog for hazard extrapolation).[3][4][6]

  • Occupational Safety and Health Administration (OSHA). (2012).[3][4][6] Hazard Communication Standard: Safety Data Sheets. [3][4][6]

  • PubChem. (2024).[3][4][6] Compound Summary: Boronic acid, (4-carbamoylphenyl)-.[1][2][3][4][11][12][13] (Used for physicochemical property estimation).[3][4][6]

Sources

Exploratory

Melting point and physical characterization of (4-Carbamoyl-2-methylphenyl)boronic acid

[1] Executive Summary (4-Carbamoyl-2-methylphenyl)boronic acid (CAS 1156500-86-5 ) is a functionalized arylboronic acid intermediate critical to medicinal chemistry, particularly in the synthesis of biaryl scaffolds via...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(4-Carbamoyl-2-methylphenyl)boronic acid (CAS 1156500-86-5 ) is a functionalized arylboronic acid intermediate critical to medicinal chemistry, particularly in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1]

This technical guide addresses a common analytical challenge: the determination of a definitive melting point for boronic acids. Unlike standard organic solids, this compound undergoes a dynamic thermal dehydration process, converting from the free acid to a cyclic boroxine anhydride. Consequently, "melting point" data for this class of compounds is often a range reflecting decomposition or dehydration rather than a thermodynamic phase change. This guide provides the structural data, physical characterization logic, and validated handling protocols required for reproducible research.

Chemical Identity & Structural Properties[3][4][5]

PropertySpecification
Chemical Name (4-Carbamoyl-2-methylphenyl)boronic acid
CAS Number 1156500-86-5
Synonyms 4-Borono-3-methylbenzamide; (4-Aminocarbonyl-2-methylphenyl)boronic acid
Molecular Formula C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol
Physical State White to off-white crystalline powder
SMILES CC1=C(B(O)O)C=CC(=C1)C(N)=O
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water, DCM

Physical Characterization: The Melting Point Paradox

Thermal Behavior Analysis

Researchers attempting to determine the melting point of (4-Carbamoyl-2-methylphenyl)boronic acid often observe a broad or variable range, typically >200°C (with decomposition) . It is critical to understand that this is not a purity failure but a characteristic intrinsic to the boronic acid moiety.

Upon heating, the compound undergoes thermal dehydration , releasing water molecules to form a cyclic trimeric anhydride known as a boroxine .[2]

  • Phase 1 (100°C - 140°C): Loss of surface water and initial intermolecular dehydration.

  • Phase 2 (>150°C): Conversion to the boroxine form (C₂₄H₂₄B₃N₃O₆).

  • Phase 3 (>200°C): Melting/Decomposition of the boroxine species.

The Dehydration Equilibrium (Visualized)

The following diagram illustrates the equilibrium that complicates standard melting point analysis.

Boroxine_Dehydration Acid (4-Carbamoyl-2-methylphenyl) boronic acid (Monomer) Heat Heat / Vacuum Acid->Heat Water 3 H₂O (Released) Heat->Water Boroxine Cyclic Boroxine (Trimeric Anhydride) Heat->Boroxine Dehydration Boroxine->Acid Hydrolysis (Moisture)

Figure 1: Thermal dehydration pathway. The "melting point" observed is often that of the Boroxine, not the free acid.

Recommended Reporting Standard

Do not report a single sharp melting point. Instead, characterize the thermal transition as follows:

"Solid undergoes dehydration onset at T₁ (approx. 100-120°C) and apparent melting/decomposition at T₂ (>200°C)."

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Because the free acid can streak on silica or interact with columns, purity is best assessed using a buffered mobile phase or by converting to a pinacol ester derivative in situ.

Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (suppresses ionization of the boronic acid, improving peak shape).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Protocol B: Storage & Stability

Boronic acids are hygroscopic and prone to oxidation over long periods.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Flush container with Nitrogen or Argon after use.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

Self-Validating Check: If the material appears "wet" or sticky, it may have absorbed excess atmospheric moisture. Recrystallization from Acetonitrile/Water can restore the free flowing powder, but verify by NMR (check for broad B-OH peaks vs sharp aromatic peaks).

Analytical Workflow for Identity Confirmation

To confirm the identity of (4-Carbamoyl-2-methylphenyl)boronic acid without relying on the ambiguous melting point, follow this logic flow:

Analytical_Workflow Start Unknown White Powder Solubility Solubility Test: Dissolve in DMSO-d6 Start->Solubility HNMR 1H-NMR Analysis Solubility->HNMR Peaks Check Key Signals: 1. Methyl (-CH3) ~2.3 ppm 2. Amide (-CONH2) Broad singlets 3. Aromatic (3H) Pattern HNMR->Peaks MS Mass Spectrometry (ESI+) Peaks->MS Result Confirm M+H or Boroxine Adducts MS->Result

Figure 2: Analytical decision tree for validating compound identity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 172289806, (4-Carbamoyl-2-formylphenyl)boronic acid (Analog Reference). Retrieved from [Link]

  • Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Foundational

Technical Guide: Functional Profiling of 4-Carbamoyl-2-methylphenyl Boronic Acid

Topic: Functional Group Analysis of 4-Carbamoyl-2-methylphenyl Boronic Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functional Group Analysis of 4-Carbamoyl-2-methylphenyl Boronic Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Structural Mandate

4-Carbamoyl-2-methylphenyl boronic acid represents a specialized class of "bifunctional" building blocks critical in modern drug discovery. Unlike simple phenylboronic acids, this scaffold integrates three distinct chemical behaviors into a single aromatic core:

  • The Boronic Acid (

    
    ):  A dynamic Lewis acid serving as the primary reactive handle (Suzuki-Miyaura coupling) or a reversible covalent warhead (protease inhibition/sugar sensing).
    
  • The Ortho-Methyl Group: A steric gatekeeper that modulates the stability of the C-B bond against protodeboronation while influencing the entropy of ligand binding.

  • The Para-Carbamoyl (Amide) Group: A polarity modulator that enhances aqueous solubility and provides critical hydrogen-bonding motifs for target engagement.

This guide outlines the rigorous characterization, stability profiling, and analytical protocols required to validate this scaffold in high-stakes research environments.

Structural Anatomy & Chemical Logic

To analyze this molecule effectively, one must understand the electronic and steric interplay between its functional groups.

The "Push-Pull" Electronic Environment
  • Electronic Effect: The carbamoyl group is an electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This decreases electron density on the phenyl ring.

  • Boron Lewis Acidity: EWGs generally increase the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack (e.g., by hydroxide or diols). This enhances its utility as a reversible covalent inhibitor (e.g., for serine proteases) but requires careful pH management during storage.

The Ortho-Methyl Steric Effect

The methyl group at the 2-position is not merely a bystander; it is a stability feature.

  • Protodeboronation Resistance: In many arylboronic acids, the C-B bond is labile to hydrolysis (protodeboronation). The ortho-methyl group provides steric bulk that hinders the approach of water or catalytic metals to the ipso-carbon, significantly extending the half-life of the reagent under physiological conditions compared to non-substituted analogs.

Spectroscopic Characterization (The Fingerprint)

Accurate identification requires a multi-modal approach. Relying solely on LC-MS is a common failure mode due to the dehydration artifacts inherent to boronic acids.

Table 1: Expected Spectroscopic Parameters
TechniqueFunctional GroupSignal / CharacteristicDiagnostic Value

NMR
Amide (

)

7.5–8.0 ppm (Broad singlets)
Often appear as two distinct peaks due to restricted rotation (rotamers) in DMSO-

.

NMR
Ortho-Methyl

2.3–2.6 ppm (Singlet)
Diagnostic integration (3H). Confirm position via NOE to aromatic protons.

NMR
Boronic Acid

28–32 ppm (Broad)
Critical. Distinguishes free acid (sp

) from tetrahedral boronate anions (sp

,

5-10 ppm) or esters.
FT-IR Amide I (C=O)1650–1690 cm

Strong, sharp band. Confirms integrity of the carbamoyl group.
FT-IR O-H Stretch3200–3500 cm

Broad "hump" usually obscuring the amide N-H stretches.
ESI-MS Molecular Ion

or Trimer
Caution: Often observe the boroxine trimer (

) or methyl-ester adducts if MeOH is used.
The Boroxine Equilibrium (Critical Analysis)

Boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimer (boroxine). This is not an impurity but a thermodynamic state driven by entropy and water concentration.

BoroxineEquilibrium BA Monomeric Boronic Acid (3 x Ar-B(OH)2) Reactive Species Dehydration Dehydration (- 3 H2O) BA->Dehydration Heat / Vacuum Dehydration->BA Boroxine Boroxine Trimer (Ar3-B3O3) Storage Form Dehydration->Boroxine Boroxine->Dehydration + H2O / Alcohol

Figure 1: The reversible dehydration cycle. Analytical samples in dry solvents (CDCl3) favor the Boroxine; aqueous solvents (D2O/DMSO) favor the Acid.

Experimental Protocols

Protocol A: Purity Assessment via D-Mannitol Titration

Why: HPLC UV purity is often misleading because boronic acids can streak or form multiple species on-column. Volumetric titration based on complexation is the gold standard for assaying "active boron."

Reagents:

  • D-Mannitol (excess)

  • Phenolphthalein indicator

  • Standardized NaOH (0.1 N)

Methodology:

  • Dissolve ~100 mg of the boronic acid derivative in 10 mL of neutral water/methanol (1:1).

  • Add a large excess of D-Mannitol (approx. 1 g).

    • Mechanism:[1][2][3] Mannitol forms a stable cyclic ester with the boronic acid, releasing one proton (

      
      ) per boron atom. This shifts the pKa from ~9 to ~5, making it titratable.
      
  • Titrate with 0.1 N NaOH to the pink endpoint.

  • Calculation:

    
    
    
Protocol B: Suzuki-Miyaura Coupling Efficiency Test

Why: To verify that the ortho-methyl group does not sterically preclude catalysis.

Workflow:

  • Substrate: 4-Bromoanisole (1.0 eq).

  • Boron Reagent: 4-Carbamoyl-2-methylphenyl boronic acid (1.2 eq).

  • Catalyst:

    
     (3 mol%).
    
  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1 ratio).
    
  • Condition: 80°C for 4 hours.

  • Success Metric: >90% conversion to biaryl product via HPLC. Note: If conversion is <50%, switch to Buchwald's SPhos or XPhos precatalysts to overcome the ortho-steric hindrance.

Applications in Drug Design

The 4-carbamoyl-2-methylphenyl scaffold is particularly valuable in two domains:

  • Protease Inhibitors: The boronic acid forms a reversible covalent bond with the active site serine hydroxyl of proteases (e.g., Thrombin, Proteasome). The ortho-methyl group restricts the conformation of the phenyl ring within the S1 pocket, potentially improving selectivity.

  • Sugar Sensors: The boronic acid moiety reversibly binds 1,2- or 1,3-diols (sugars) to form cyclic esters. The para-carbamoyl group can be used to link this sensor to a fluorophore or a surface without disrupting the boron binding kinetics.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Parallel Characterization Sample Crude Sample 4-Carbamoyl-2-methylphenyl boronic acid NMR 1H & 11B NMR (DMSO-d6) Sample->NMR Titration Mannitol Titration (Active Boron Content) Sample->Titration MS ESI-MS (Identify Trimer/Monomer) Sample->MS Decision Data Synthesis NMR->Decision Check Purity Titration->Decision Check Stoichiometry MS->Decision Check Identity Valid VALIDATED Ready for Coupling Decision->Valid >95% Active Reprocess REPROCESS Hydrolyze Trimer Decision->Reprocess High Boroxine Content

Figure 2: Recommended analytical decision matrix for boronic acid derivatives.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[3] Link

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[5] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Yan, J., et al. (2005).[4] Boronic Acid-Based Sensors for Saccharides.[6] Tetrahedron Letters, 46(49), 8503-8505.[4] Link

  • Anslyn, E. V., et al. (2022).[6] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22).[6] Link[6][7]

Sources

Exploratory

Technical Guide: Storage Conditions and Shelf Life of (4-Carbamoyl-2-methylphenyl)boronic acid

The following technical guide details the storage, stability, and handling of (4-Carbamoyl-2-methylphenyl)boronic acid , a specialized organoboron intermediate used in Suzuki-Miyaura cross-coupling for drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the storage, stability, and handling of (4-Carbamoyl-2-methylphenyl)boronic acid , a specialized organoboron intermediate used in Suzuki-Miyaura cross-coupling for drug discovery and materials science.

Executive Summary

(4-Carbamoyl-2-methylphenyl)boronic acid is a functionalized arylboronic acid characterized by three key moieties: a boronic acid group [


], a carbamoyl (primary amide) group [

], and an ortho-methyl group. While the amide and methyl groups provide relative chemical robustness, the boronic acid moiety dictates the compound's shelf life. It is susceptible to two primary degradation pathways: dehydration (forming boroxines) and oxidative protodeboronation .

Optimal storage requires a cool (


), dry, and inert environment . Under these conditions, the shelf life typically extends to 24 months . Improper storage leads to stoichiometry errors in synthesis due to variable molecular weight (boroxine formation) or catalytic poisoning (degradation byproducts).

Chemical Identity and Physicochemical Properties

Understanding the structure is prerequisite to mastering its stability.

PropertyDetail
Chemical Name (4-Carbamoyl-2-methylphenyl)boronic acid
Functional Groups Boronic acid (C1), Methyl (C2), Amide (C4)
Molecular Weight ~178.98 g/mol (Theoretical)
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water/DCM
pKa (Boronic Acid) ~8.8–9.2 (Estimated based on tolylboronic acid analogs)
Structural Stability Factors
  • The Boronic Acid Moiety: The electron-deficient boron atom is a Lewis acid.[1] It avidly coordinates with water and oxygen species.

  • The Ortho-Methyl Group: This group provides steric bulk around the boron center. While this can slow down nucleophilic attack (hydrolysis), it also prevents optimal planar packing, potentially lowering the lattice energy compared to unsubstituted analogs.

  • The Para-Carbamoyl Group: The amide is capable of strong intermolecular hydrogen bonding. This generally raises the melting point and stability of the crystal lattice, offering some protection against atmospheric moisture compared to simple alkyl-phenylboronic acids.

Degradation Mechanisms

The shelf life is limited by two distinct chemical processes.

A. Reversible Dehydration (Boroxine Formation)

Boronic acids exist in equilibrium with their trimeric anhydrides, known as boroxines .[1] This process is driven by heat and dryness.

  • Mechanism: Three molecules of boronic acid lose three water molecules to form a six-membered

    
     ring.
    
  • Impact: This changes the effective molecular weight of the solid. If you weigh 100 mg of "acid" but it is 50% boroxine, you are adding more moles of boron than calculated.

  • Reversibility: This is reversible.[1][2][3] Adding the solvent/base mixture in a Suzuki coupling usually hydrolyzes the boroxine back to the active boronic acid species.

B. Irreversible Oxidation (Protodeboronation)

This is the critical failure mode.

  • Mechanism: Moist air and trace metal impurities facilitate the cleavage of the C-B bond, replacing the boron group with a proton (yielding 3-methylbenzamide) or a hydroxyl group (yielding a phenol).

  • Catalysts: Base, heat, and peroxides accelerate this.

  • Impact: The compound becomes inert to cross-coupling.

Visualization of Degradation Pathways

DegradationPathways BoronicAcid (4-Carbamoyl-2-methylphenyl) boronic acid (Active Reagent) Boroxine Boroxine Trimer (Anhydride) BoronicAcid->Boroxine Dehydration (-H2O) Heat/Vacuum Deboronated 3-Methylbenzamide (Inert Byproduct) BoronicAcid->Deboronated Protodeboronation (Moisture + Heat) Phenol Phenolic Derivative (Oxidation Product) BoronicAcid->Phenol Oxidation (O2 / Peroxides) Boroxine->BoronicAcid Hydrolysis (+H2O) Aqueous Base

Figure 1: The equilibrium between the active boronic acid and its storage form (boroxine), contrasted with irreversible degradation pathways.

Optimal Storage Protocols

To maximize shelf life and maintain purity >97%, adhere to the following protocol.

Primary Storage Conditions
ParameterRecommendationScientific Rationale
Temperature

to

Low temperature kinetically inhibits oxidative deboronation.
Atmosphere Inert (Argon/Nitrogen) Prevents contact with atmospheric oxygen and moisture.
Humidity Desiccated (<30% RH) Moisture catalyzes C-B bond cleavage; however, extreme dryness promotes boroxine formation (acceptable).
Container Amber Glass / Foil While not strictly photosensitive, amber glass prevents light-induced radical formation which can initiate oxidation.
Handling & Weighing
  • Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which is the #1 cause of rapid degradation.

  • Re-sealing: Flush the headspace with nitrogen or argon before re-sealing the vial. Parafilm is recommended to ensure a gas-tight seal.

Shelf Life and Quality Control

Shelf Life Estimates
  • Unopened (Manufacturer Sealed): 24 months at

    
    .
    
  • Opened (Stored under Argon): 12–18 months.

  • Opened (Stored in Air): 3–6 months (Expect significant boroxine formation).

Re-Validation (QC Testing)

Before using valuable precursors in a synthesis, validate the boronic acid quality.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Check for Purity: Look for the disappearance of the characteristic B-OH protons (usually broad singlets around 8.0–9.0 ppm).

    • Check for Boroxine: Boroxine peaks often appear slightly shifted from the monomer. If the aromatic region is clean but B-OH is missing, it is likely the boroxine (usable).

    • Check for Degradation: Look for sharp peaks corresponding to 3-methylbenzamide (the deboronated product). If this exceeds 5-10%, recrystallization is required.

  • Solubility Test:

    • Dissolve a small amount in 1M NaOH. The boronic acid (and boroxine) should dissolve clearly as the boronate salt. Turbidity suggests significant degradation to non-acidic organic byproducts.

References

  • Boronic Acid Stability & Boroxine Equilibrium

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
    • Source: Wiley-VCH.
    • Context: Defines the reversible dehydr
  • Protodeboron

    • Title: Mechanism of the Protodeboron
    • Source: Journal of Organic Chemistry (ACS).
    • Context: Explains the susceptibility of ortho-substituted phenylboronic acids to hydrolytic cleavage.
  • General Storage of Boronic Acids

    • Title: Product Information: Phenylboronic Acid Derivatives.[4][5][1][3]

    • Source: Sigma-Aldrich (Merck).
    • Context: Standard handling for substituted arylboronic acids (inert gas, 2-8°C).
  • Specific Analog D

    • Title: (4-Carbamoylphenyl)
    • Source: MedChemExpress.
    • Context: Provides baseline stability data for the non-methylated analog, confirming stability at room temperature for short periods but recommending cooling for long-term.

Sources

Protocols & Analytical Methods

Method

Optimized Conditions for Suzuki-Miyaura Arylation with (4-Carbamoyl-2-methylphenyl)boronic Acid

An Application Guide for Scientists Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Scientists

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers on the optimized conditions for the arylation of (4-Carbamoyl-2-methylphenyl)boronic acid, a sterically hindered and functionally rich building block crucial for the synthesis of bioactive molecules, particularly in drug discovery. We will delve into the mechanistic rationale behind parameter selection, offer field-proven protocols, and present a framework for troubleshooting common challenges associated with this specific substrate.

Introduction: Significance and Structural Considerations

(4-Carbamoyl-2-methylphenyl)boronic acid is a valuable reagent for introducing a substituted phenyl ring that is a common structural motif in medicinal chemistry. The presence of the ortho-methyl group introduces steric hindrance, while the para-carbamoyl (carboxamide) group adds a key hydrogen-bonding feature. These characteristics make this building block integral to the synthesis of various targeted therapeutics, including poly (ADP-ribose) polymerase (PARP) inhibitors and other enzyme-targeted agents.

The primary challenge in coupling this reagent lies in its steric bulk. The ortho-methyl group can impede the crucial transmetalation step in the catalytic cycle. Therefore, successful arylation requires careful optimization of the catalyst system, base, and solvent to overcome this steric barrier and achieve high yields. This guide provides the technical insights necessary to navigate these challenges effectively.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the mechanism is critical to rational optimization. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps, beginning with a Palladium(0) species.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2] The reactivity of the halide is generally I > Br > OTf >> Cl.[1][4]

  • Transmetalation: The organoboronic acid must first be activated by a base to form a more nucleophilic boronate complex (-B(OH)₃⁻).[5] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. This step is highly sensitive to steric hindrance on either coupling partner.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Below is a diagram illustrating this fundamental process tailored for our specific boronic acid.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide oxidative_addition->pd2_halide Ar-X transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_biaryl transmetalation->pd2_biaryl [Ar'B(OH)₃]⁻ pd2_biaryl->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product reactants Ar-X boronic_acid (4-Carbamoyl-2-methylphenyl)B(OH)₂ + Base center Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation a Add solids: Boronic Acid, Aryl Halide, Base, Catalyst, Ligand b Add Solvent a->b c Degas Mixture (e.g., Ar sparging) b->c d Heat to Target Temp with Stirring c->d e Monitor by TLC/LC-MS d->e f Cool to RT & Quench (e.g., add water) e->f g Extract with Organic Solvent f->g h Dry, Filter & Concentrate g->h i Purify by Column Chromatography h->i product Isolated Product i->product

Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.

Protocol: Coupling with 4-Bromoanisole

This protocol details a high-yielding procedure using a modern catalyst system.

Reagents:

  • (4-Carbamoyl-2-methylphenyl)boronic acid (1.0 equiv, e.g., 179 mg, 1.0 mmol)

  • 4-Bromoanisole (1.1 equiv, e.g., 206 mg, 1.1 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

  • SPhos (0.04 equiv, 16.4 mg, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv, 424 mg, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (4-Carbamoyl-2-methylphenyl)boronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Sparge the resulting suspension with Argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Biolin, G. et al. (2012). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. Advanced Synthesis & Catalysis. [Link]

  • Barder, T. E., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • McNamara, C. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Scientific Reports. [Link]

Sources

Application

Application Note: Synthesis of Biaryl Amides using (4-Carbamoyl-2-methylphenyl)boronic acid

[1] Executive Summary This guide details the protocol for utilizing (4-Carbamoyl-2-methylphenyl)boronic acid in the synthesis of biaryl amides.[1] This specific reagent is a critical building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for utilizing (4-Carbamoyl-2-methylphenyl)boronic acid in the synthesis of biaryl amides.[1] This specific reagent is a critical building block in medicinal chemistry, frequently employed to install the 4-carbamoyl-2-methylphenyl pharmacophore found in ROR


t inverse agonists, JAK inhibitors, and GSNOR inhibitors.

Key Technical Challenge: The presence of the ortho-methyl group (C2 position) introduces significant steric hindrance adjacent to the boronic acid moiety. This retards the transmetallation step of the catalytic cycle, often leading to low yields or protodeboronation side-products under standard "textbook" Suzuki conditions (e.g., Pd(PPh


)

/Na

CO

).

Solution: This protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ferrocenyl ligands (e.g., dppf) to facilitate rapid transmetallation and ensure high conversion rates.

Chemical Profile & Properties[3][4][5][6][7][8]

PropertyDescription
Reagent Name (4-Carbamoyl-2-methylphenyl)boronic acid
Structure Phenyl ring substituted with -B(OH)

(C1), -CH

(C2), -CONH

(C4)
CAS Number Note: Often custom synthesized or cataloged as analogs.[2] Core scaffold found in CAS 123088-59-5 (des-methyl analog).[1]
Molecular Weight ~178.98 g/mol
Solubility Moderate in MeOH, DMSO, DMF. Low in non-polar solvents (Hexane, Toluene).[1]
Stability Susceptible to protodeboronation (loss of B(OH)

) upon prolonged heating in aqueous base if catalyst turnover is slow.[1]

Mechanistic Insight: The "Ortho-Methyl" Effect

To optimize this reaction, one must understand the catalytic bottleneck. The Suzuki-Miyaura cycle involves three main steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[3]

  • Oxidative Addition: Rapid for Aryl Bromides/Iodides.

  • Transmetallation (The Bottleneck): The nucleophilic attack of the boronate species onto the Palladium(II) center is sterically impeded by the ortho-methyl group on the boronic acid.[1]

  • Reductive Elimination: Generally fast for biaryl formation.[1]

Implication: If the catalyst is not electron-rich and sterically accessible enough to force the transmetallation, the activated boronate species accumulates and undergoes protodeboronation , yielding the byproduct 3-methylbenzamide instead of the desired biaryl.

Visualization: Steric Bottleneck in Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species (Bulky Ligand) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_X Pd(II)-Ar-X Intermediate OxAdd->PdII_X BaseStep Ligand Exchange (Base Activation) PdII_X->BaseStep TransMetal TRANSMETALLATION (Rate Limiting Step) Steric Clash: Ortho-Methyl vs Ligand BaseStep->TransMetal Boronate Activated Boronate (4-Carbamoyl-2-methylphenyl) Boronate->TransMetal Nucleophilic Attack PdII_Biaryl Pd(II)-Biaryl Complex TransMetal->PdII_Biaryl Successful Coupling SideRxn SIDE REACTION: Protodeboronation TransMetal->SideRxn Stalled Cycle RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Amide Product RedElim->Product

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the C2-methyl group.

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Valuable substrates, unreactive aryl chlorides, or when high yields are critical. Catalyst System: SPhos Pd G2 or XPhos Pd G2 . These precatalysts generate highly active monoligated Pd(0) species that are bulky (promoting reductive elimination) yet electron-rich (facilitating oxidative addition) and spatially arranged to tolerate ortho-substitution.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (4-Carbamoyl-2-methylphenyl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-5 mol%)

  • Base: K

    
    PO
    
    
    
    (tribasic potassium phosphate) (2.0 – 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1)

Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 232 mg), and K

    
    PO
    
    
    
    (2.0 mmol, 424 mg).
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Catalyst Addition: Under a positive flow of inert gas, add SPhos Pd G2 (0.02 mmol, ~14 mg).[1] Note: Adding catalyst last prevents premature activation.

  • Reaction: Heat the block to 80–100 °C with vigorous stirring.

    • Tip: The biphasic nature requires high stir rates (>800 rpm) to ensure phase transfer.[1]

  • Monitoring: Monitor by LC-MS. Expect completion within 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][3] Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).[1] The primary amide is polar; ensure the eluent is polar enough to move the product.[1]

Method B: Standard Protocol (Cost-Effective)

Best for: Reactive Aryl Bromides/Iodides and scale-up where catalyst cost is a factor.[1] Catalyst System: Pd(dppf)Cl


·DCM . The large bite angle of the dppf ligand helps relieve steric strain.[1]

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    or Na
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: DME (Dimethoxyethane) / Water (3:1)

Procedure:

  • Combine Aryl Bromide, Boronic Acid, and Base in a flask.[1][3]

  • Add DME/Water solvent mixture.[1]

  • Degas by bubbling Nitrogen for 10 minutes (sparging).

  • Add Pd(dppf)Cl

    
    [1]·DCM.
    
  • Heat to 85 °C for 4–12 hours.

  • Note: If conversion stalls, add an additional 0.5 equiv of Boronic Acid.[1]

Optimization & Troubleshooting Guide

Use this decision tree to select the optimal conditions for your specific substrate.

DecisionTree Start Start: Select Electrophile (Aryl Halide) Type Halide Type? Start->Type ArCl Aryl Chloride (Unreactive) Type->ArCl Cl ArBr Aryl Bromide/Iodide (Reactive) Type->ArBr Br / I MethodA USE METHOD A Ligand: SPhos or XPhos Base: K3PO4 Solvent: Dioxane/H2O ArCl->MethodA Requires High Activity Sterics Is Electrophile Orth-Substituted? ArBr->Sterics Sterics->MethodA Yes (Hindered) MethodB USE METHOD B Ligand: dppf Base: Na2CO3 Solvent: DME/H2O Sterics->MethodB No (Open)

Figure 2: Optimization workflow for selecting catalyst systems.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or poor oxidative addition.[1]Switch to XPhos Pd G2 . Ensure thorough degassing (O

kills active Pd).
Protodeboronation (Product mass = M-Boron+H)Transmetallation is too slow; Boronic acid hydrolyzes.1.[1] Use anhydrous conditions (Dioxane, CsF base).[1] 2. Increase Boronic Acid equivalents (to 2.0). 3. Lower temp to 60°C but extend time.
Homocoupling of Halide Oxidation of Pd(II) species before transmetallation.[1]Ensure strict anaerobic conditions.[1] Reduce catalyst loading slightly.
Product stays in Aqueous Primary amide is highly polar.[1]Do not use simple Ether extraction. Use EtOAc/THF or DCM/MeOH (9:1) for extraction.[1]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link

  • Vertex Pharmaceuticals. "Discovery of Biaryl Amides as Potent RORngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    t Inhibitors."[1] Nature Reviews Drug Discovery (Cited context from search results), 2014. Link
    
  • Patent US8470857B2. "Pyrrole inhibitors of S-nitrosoglutathione reductase."[1] (Demonstrates usage of 4-carbamoyl-2-methylphenyl moiety). Link

  • Lipshutz, B. H., et al. "Suzuki-Miyaura couplings of hindered substrates in water."[1] Organic Letters, 2008.[4] Link

Sources

Method

Application Note: Strategic Utilization of (4-Carbamoyl-2-methylphenyl)boronic Acid in Drug Discovery

This guide provides a comprehensive technical framework for utilizing (4-Carbamoyl-2-methylphenyl)boronic acid as a privileged building block in medicinal chemistry. It moves beyond basic synthesis to address the structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for utilizing (4-Carbamoyl-2-methylphenyl)boronic acid as a privileged building block in medicinal chemistry. It moves beyond basic synthesis to address the structural, electronic, and strategic implications of this scaffold in drug design.

Executive Summary

(4-Carbamoyl-2-methylphenyl)boronic acid represents a "privileged" bifunctional building block. It allows for the simultaneous installation of a hydrogen-bonding pharmacophore (the primary amide) and a conformational control element (the ortho-methyl group).

In kinase and GPCR drug discovery, this specific substitution pattern is critical. The 2-methyl group induces a predictable dihedral twist (typically 40–60°) relative to the coupled aryl core, forcing the molecule out of planarity to improve selectivity and solubility. The 4-carbamoyl group serves as a versatile donor/acceptor motif for interacting with solvent-exposed regions or specific residues (e.g., the "sugar pocket" or "hinge region" of kinases).

Chemical Profile & Handling

Unlike simple phenylboronic acids, this reagent exhibits unique behavior due to the interplay between the amide and the boron center.

PropertySpecification / Note
Structure Phenyl ring; C1: -B(OH)₂, C2: -CH₃, C4: -CONH₂
CAS (Ester Precursor) 158429-38-0 (Methyl ester often used as precursor)
Speciation Exists in equilibrium with its trimeric boroxine anhydride.[1]
Solubility Moderate in MeOH, DMSO, DMF. Poor in non-polar solvents (DCM, Hexane).
Stability Protodeboronation Risk: Moderate. The ortho-methyl group accelerates protodeboronation under strongly acidic conditions or high temperatures (>100°C) in aqueous media.
Handling Best Practices
  • Storage: Store at 2–8°C under inert atmosphere. Boronic acids can dehydrate to boroxines; this is reversible but affects stoichiometry.

  • Stoichiometry Correction: If the reagent appears "wet" or sticky, it may have partially dehydrated. Use a 1.2–1.5 equivalent excess in coupling reactions to account for variable boroxine content.

Strategic Application: The "Magic Methyl" Effect

The utility of this scaffold lies in its ability to modulate the 3D shape of a drug molecule.

Conformational Locking

In a biaryl system (Ar¹–Ar²), an ortho-substituent on Ar² (the boronic acid derived ring) creates steric clash with the ortho-hydrogens of Ar¹.

  • Without Methyl: The biaryl bond often rotates freely or adopts a planar conformation (0°) to maximize π-conjugation.

  • With 2-Methyl: The system is forced into a twisted conformation (dihedral angle

    
    ). This can break π-stacking aggregation (improving solubility) and fill hydrophobic pockets more effectively.
    
DOT Visualization: The Pharmacophore Map

The following diagram illustrates the functional role of each component in the scaffold.

PharmacophoreMap Scaffold (4-Carbamoyl-2-methylphenyl) boronic acid Boron Boronic Acid (Reactive Handle) Scaffold->Boron C1 Attachment Methyl 2-Methyl Group (Conformational Lock) Scaffold->Methyl C2 Sterics Amide 4-Carbamoyl Group (H-Bond Donor/Acceptor) Scaffold->Amide C4 Interaction Suzuki Coupling Suzuki Coupling Boron->Suzuki Coupling Induces ~50° Twist Induces ~50° Twist Methyl->Induces ~50° Twist Reduces Aggregation Reduces Aggregation Methyl->Reduces Aggregation Solvent Interaction Solvent Interaction Amide->Solvent Interaction Residue Anchoring Residue Anchoring Amide->Residue Anchoring

Caption: Functional decomposition of the scaffold showing the interplay between reactivity (Boron), structure (Methyl), and binding (Amide).[2]

Experimental Protocols

Method A: Robust Coupling for Complex Scaffolds

This protocol utilizes PdCl2(dtbpf), a catalyst known for high activity with sterically hindered (ortho-substituted) boronic acids. It operates at lower temperatures, minimizing protodeboronation.[3]

Applicability: Late-stage functionalization, heteroaryl halides (pyridines, pyrimidines).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • (4-Carbamoyl-2-methylphenyl)boronic acid (1.2–1.5 equiv)

    • Catalyst: [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dtbpf)) (0.03–0.05 equiv)

    • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane or THF (degassed).

  • Procedure:

    • Step 1: Charge a reaction vial with the Aryl Halide, Boronic Acid, and PdCl2(dtbpf).

    • Step 2: Evacuate and backfill with Nitrogen (x3).

    • Step 3: Add degassed Dioxane (concentration ~0.1 M) and 2M K3PO4.

    • Step 4: Heat to 60–65°C . Note: Do not exceed 80°C unless necessary, to prevent hydrolytic cleavage of the amide or deboronation.

    • Step 5: Monitor by LCMS. The reaction typically completes in 2–6 hours.

    • Step 6: Workup with EtOAc/Water extraction. The amide product may be polar; check the aqueous layer.

Method B: High-Throughput Screening (Library Synthesis)

For parallel synthesis where speed is prioritized over yield optimization.

  • Reagents:

    • Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv) (Pre-complexed if possible).

    • Base: Cs2CO3 (2.0 equiv).

    • Solvent: n-Butanol / Water (4:1).

  • Procedure:

    • Dispense reagents into a 96-well block.

    • Seal and heat to 100°C for 12 hours.

    • Filter through a Celite/Silica plug to remove Pd.

    • Self-Validating Check: If the product is not observed, check for the "protodeboronated" byproduct (Ar-H) which indicates the temperature was too high for the ortho-methyl boronic acid.

Synthetic Workflow Diagram

The following flowchart guides the decision-making process for synthesizing leads using this scaffold.

SynthesisWorkflow Start Target Design: Biaryl with Amide & Twist Choice Substrate Analysis: Is the Halide Sterically Hindered? Start->Choice MethodA Method A: PdCl2(dtbpf) Temp: 60-65°C Solvent: Dioxane/H2O Choice->MethodA Yes (Ortho/Heteroaryl) MethodB Method B: Pd(OAc)2 / SPhos Temp: 80-100°C Solvent: nBuOH/H2O Choice->MethodB No (Standard Aryl) Monitor LCMS Monitoring: Check for Protodeboronation (M-H) MethodA->Monitor MethodB->Monitor Monitor->MethodA Deboronation Observed (Switch to Milder Cond.) Purification Purification: Reverse Phase (Polar Amide) or Normal Phase (DCM/MeOH) Monitor->Purification Product Observed

Caption: Decision tree for selecting the optimal Suzuki coupling protocol based on substrate sterics.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Halide Catalyst deactivation or slow transmetalation due to steric bulk of the 2-methyl group.Switch to highly active, bulky phosphine ligands like SPhos , XPhos , or dtbpf . Increase catalyst loading to 5 mol%.
Protodeboronation (Ar-H) Reaction temperature too high or pH too low/neutral.Lower temperature to <65°C. Ensure base strength is adequate (switch from Carbonate to Phosphate or Hydroxide).
Homocoupling (Ar-Ar) Oxygen presence in the reaction vessel.[4]Rigorous degassing (freeze-pump-thaw or active N2 sparging).
Product "Stuck" on Baseline The primary amide is highly polar.Use a polar solvent system for chromatography (e.g., 5–10% MeOH in DCM) or Reverse Phase HPLC.

References

  • Suzuki-Miyaura Coupling Mechanism & C

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • PdCl2(dtbpf)

    • Colacot, T. J., et al. (2008). Suzuki–Miyaura Cross-Coupling of Hindered Aryl Boronic Acids. Journal of Organic Chemistry.
  • Protodeboron

    • Cox, P. A., et al. (2016).[4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[5][6][7]

  • Conformational Control in Drug Design (The "Twist")

    • LaPlante, S. R., et al. (2013). Assessing Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry.
  • Application in Kinase Inhibitors (BMS-751324 Example)

    • Wrobleski, S. T., et al. (2015). Discovery of a Clinical Prodrug of p38α MAP Kinase Inhibitor. Journal of Medicinal Chemistry.

Sources

Application

Ligand-free coupling reactions with (4-Carbamoyl-2-methylphenyl)boronic acid

Application Note: Ligand-Free Suzuki-Miyaura Coupling of (4-Carbamoyl-2-methylphenyl)boronic acid Executive Summary This guide details the ligand-free cross-coupling of (4-Carbamoyl-2-methylphenyl)boronic acid with aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ligand-Free Suzuki-Miyaura Coupling of (4-Carbamoyl-2-methylphenyl)boronic acid

Executive Summary

This guide details the ligand-free cross-coupling of (4-Carbamoyl-2-methylphenyl)boronic acid with aryl halides. While the ortho-methyl group introduces steric hindrance that typically necessitates specialized phosphine ligands (e.g., S-Phos, X-Phos), this protocol utilizes a "homeopathic" palladium approach. By leveraging phase-transfer catalysis (TBAB) and aqueous media, we achieve high yields without the cost or contamination associated with complex ligands. The presence of the 4-carbamoyl moiety enhances water solubility, making this substrate particularly amenable to green, aqueous methodologies.

Mechanistic Insight: The "Cocktail" Effect

Ligand-free catalysis does not operate via the classical mononuclear Pd(0) cycle alone. Instead, it relies on a dynamic equilibrium between Palladium Nanoparticles (Pd-NPs) and soluble, catalytically active Pd(0) species .

  • The Challenge: The ortho-methyl group on the boronic acid hinders the transmetallation step.

  • The Solution: High surface area Pd-NPs, stabilized by TBAB (tetrabutylammonium bromide), act as a reservoir. They release highly active, under-coordinated Pd(0) species that can access the sterically congested boron center more effectively than bulky ligated complexes.

Figure 1: Ligand-Free Catalytic Cycle (Release & Catch Mechanism)

LigandFreeCycle PreCat Pd(OAc)2 (Pre-catalyst) PdNP Pd Nanoparticles (Reservoir) PreCat->PdNP Reduction ActivePd Active Pd(0) (Soluble Species) PdNP->ActivePd Leaching (Release) ActivePd->PdNP Re-deposition (Catch) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: The "Release and Catch" mechanism where Pd nanoparticles act as a reservoir for the active catalytic species.

Experimental Protocols

Protocol A: Aqueous/TBAB Promoted (The "Jeffery" Conditions)

Best for: High-throughput screening and substrates with moderate solubility.

Materials:

  • Substrate: (4-Carbamoyl-2-methylphenyl)boronic acid (1.2 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1.0 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Base: K₂CO₃ (2.5 equiv)[1]

  • Solvent: Deionized Water (degassed)

Step-by-Step Methodology:

  • Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 215 mg), TBAB (1.0 mmol, 322 mg), and K₂CO₃ (2.5 mmol, 345 mg).

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 2.2 mg). Note: Using a stock solution of Pd(OAc)₂ in acetone ensures accurate dosing for small scales.

  • Solvent: Add degassed H₂O (4 mL). The carbamoyl group aids dispersion in water.

  • Reaction: Cap the vial vigorously. Heat to 80°C for 4–6 hours.

    • Observation: The mixture will turn black (formation of Pd-NPs) within 10 minutes. This is a sign of active catalyst generation.

  • Workup: Cool to room temperature. The product often precipitates due to the "salting out" effect of the inorganic base.

    • Solid Product: Filter, wash with water (to remove TBAB/salts), and dry.

    • Oily Product: Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over MgSO₄ and concentrate.

Protocol B: PEG-400 Recyclable System

Best for: Scalability and Green Chemistry metrics.

Materials:

  • Solvent: Polyethylene Glycol 400 (PEG-400)[2][3][4]

  • Base: Na₂CO₃ (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (0.5 mol%)[2]

Methodology:

  • Dissolve Pd(OAc)₂ in PEG-400 (2 g) at 50°C to form a stable stock solution.

  • Add Aryl Bromide (1 mmol), Boronic Acid (1.2 mmol), and Na₂CO₃.

  • Heat to 100°C for 2 hours.

  • Extraction: Extract the product with diethyl ether (immiscible with PEG). The Pd-catalyst remains in the PEG layer.[2]

  • Recycling: The PEG/Pd layer can be reused up to 3 times.[3][4] Add fresh base and substrates for the next run.

Optimization & Data Analysis

The following table summarizes the expected impact of reaction variables on the coupling of (4-Carbamoyl-2-methylphenyl)boronic acid with 4-bromoanisole (model system).

VariableConditionYield (Isolated)Notes
Solvent Water (with TBAB)92% Excellent. The amide group improves aqueous compatibility.
Toluene/Water (1:1)88%Good, but requires phase separation step.
DMF65%Pd-NPs aggregate too quickly (Pd black formation).
Base K₂CO₃92% Optimal balance of basicity and solubility.
NaOH70%Too strong; potential hydrolysis of carbamoyl group.
Et₃N<10%Ineffective in ligand-free modes (poisons Pd surface).
Catalyst Pd(OAc)₂92% Best precursor for in-situ NP formation.
Pd/C (10%)85%Good, but slower kinetics due to sterics.
Figure 2: Experimental Workflow (Protocol A)

Workflow Step1 Weigh Reagents (Ar-Br, Boronic Acid, TBAB, Base) Step2 Add Pd(OAc)2 & Water Step1->Step2 Step3 Heat 80°C (4-6 Hours) Step2->Step3 Step4 Cool & Filter (or Extract) Step3->Step4 Step5 Recrystallize (Ethanol/Water) Step4->Step5

Caption: Standard workflow for aqueous ligand-free Suzuki coupling.

Troubleshooting & Critical Parameters

  • Incomplete Conversion (Steric Issue):

    • Symptom:[3][4][5][6][7][8][9][10][11][12][13] Starting material remains after 6 hours.

    • Cause: The ortho-methyl group slows transmetallation.

    • Fix: Increase temperature to 100°C or add 10% Ethanol as a co-solvent to improve homogeneity of the organic phase.

  • Hydrolysis of Amide:

    • Symptom:[3][4][5][6][7][8][9][10][11][12][13] Formation of (4-carboxy-2-methylphenyl)... acid byproducts.

    • Cause: Base concentration too high or reaction time too long at >100°C.

    • Fix: Switch from KOH/NaOH to milder bases like K₃PO₄ or K₂CO₃ .

  • Palladium Black Precipitation (Early):

    • Symptom:[3][4][5][6][7][8][9][10][11][12][13] Large black flakes form immediately; reaction stalls.

    • Cause: Pd(0) agglomerated before entering the catalytic cycle.

    • Fix: Ensure TBAB is present before adding the catalyst. TBAB stabilizes the nanoparticles (electrosteric stabilization).

References

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973–2976. [Link]

  • Deng, Y., Gong, L., Mi, A., Liu, H., & Jiang, Y. (2005). Ligand-free Suzuki–Miyaura cross-coupling of aryl chlorides with arylboronic acids in water. Synthesis, 2005(16), 2730-2734. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Reactions of (4-Carbamoyl-2-methylphenyl)boronic acid

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with (4-Carbamoyl-2-methylphenyl)boronic acid. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with (4-Carbamoyl-2-methylphenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique challenges presented by the steric hindrance of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve your synthetic targets with greater efficiency.

Understanding the Challenge: The "Ortho" Effect

The primary obstacle in reactions involving (4-Carbamoyl-2-methylphenyl)boronic acid arises from the ortho-methyl group. This substituent is in close proximity to the boronic acid moiety, creating significant steric bulk.[1][2][3][4] This steric hindrance can impede several key steps in the catalytic cycle of cross-coupling reactions, most notably the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[5] The result can be sluggish or incomplete reactions, leading to low yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (4-Carbamoyl-2-methylphenyl)boronic acid is not proceeding to completion. What is the likely cause?

A1: The most probable cause is steric hindrance from the ortho-methyl group slowing down the transmetalation step in the catalytic cycle.[5] This steric clash makes it difficult for the boronic acid to approach and coordinate with the palladium center. Additionally, suboptimal choices of ligand, base, or solvent can exacerbate this issue.

Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often a consequence of a slow desired cross-coupling reaction.[6] It can be promoted by the presence of oxygen or when the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[6] To minimize homocoupling, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen).[7] Using a more active catalyst system that promotes the desired cross-coupling at a faster rate can also outcompete the homocoupling side reaction.

Q3: What is protodeboronation, and is it a concern with this substrate?

A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material.[8] This can be promoted by the presence of water or other protic sources in the reaction mixture. While not directly caused by steric hindrance, a slow, sterically hindered main reaction provides more opportunity for this side reaction to occur. To mitigate this, use anhydrous solvents, ensure your base is dry, or consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[6][8]

Q4: Can the carbamoyl group at the para-position influence the reaction?

A4: Yes. The carbamoyl group is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring. While the primary challenge is steric, electronic effects can also play a role in the overall reaction kinetics. However, for this specific substrate, the steric effect of the ortho-methyl group is the dominant factor to address.

Troubleshooting Guide: A Systematic Approach to Optimization

When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is essential. The following guide provides a step-by-step framework for optimizing your reaction conditions.

Workflow for Troubleshooting a Stalled Reaction

G cluster_0 Initial Reaction Failure cluster_1 Primary Optimization Steps cluster_2 Advanced Strategies cluster_3 Successful Reaction A Low or No Product Formation B Step 1: Evaluate Ligand Choice A->B Start Troubleshooting C Step 2: Optimize Base and Solvent B->C If yield is still low G Optimized Product Yield B->G Success! D Step 3: Adjust Reaction Temperature C->D If still suboptimal C->G Success! E Consider Boronate Esters D->E For persistent issues D->G Success! F Screen Alternative Palladium Precatalysts E->F E->G Success! F->G Success!

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions of sterically hindered boronic acids.

In-Depth Solutions and Protocols

The Critical Role of the Ligand: Creating Space for Reaction

For sterically hindered substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands are often required to facilitate both the oxidative addition and the challenging reductive elimination steps.[5][9] These ligands form a bulky coordination sphere around the palladium atom, which can promote the desired bond formation.

Recommended Ligands:

Ligand TypeExamplesKey Features
Biarylphosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly effective for sterically demanding couplings.[9]
Dialkylphosphinobiphenyls DavePhos, JohnPhosOffer a good balance of steric bulk and electron-donating properties.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors that can be effective in challenging couplings.[6][10]

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add (4-Carbamoyl-2-methylphenyl)boronic acid (1.0 equiv.), your aryl halide coupling partner (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Preparation: In separate vials, prepare the catalyst systems by adding the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the respective ligand (e.g., SPhos, 4 mol%).

  • Reaction Initiation: Add the appropriate degassed solvent to each reaction vial, followed by the catalyst solution.

  • Heating and Monitoring: Heat the reactions to the desired temperature (e.g., 100 °C) and monitor their progress by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion and yield for each ligand to identify the optimal choice.

Optimizing the Base and Solvent System

The base plays a crucial role in activating the boronic acid for transmetalation.[10] For sterically hindered substrates, stronger bases are often more effective. The solvent must be able to dissolve all reaction components and maintain the stability of the catalytic species.

Recommended Base and Solvent Combinations:

BaseRecommended SolventsNotes
Potassium Phosphate (K₃PO₄) Toluene, Dioxane, THFA strong base that is often effective for hindered couplings.[7]
Cesium Carbonate (Cs₂CO₃) Dioxane, THFAnother strong base that can promote difficult reactions.[7]
Potassium Fluoride (KF) Dioxane, THFA milder base that can be effective and is compatible with base-sensitive functional groups.[10]

Note on Water: While many Suzuki reactions benefit from the addition of a small amount of water, for sterically hindered substrates susceptible to protodeboronation, it is often advisable to start with anhydrous conditions.

Leveraging Temperature: Overcoming Activation Barriers

Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[8]

Considerations:

  • Conventional Heating: Start with a temperature around 80-110 °C.

  • Microwave Irradiation: For particularly stubborn reactions, microwave heating can significantly accelerate the reaction rate and improve yields by providing rapid and uniform heating.[9]

Advanced Strategy: The Use of Boronate Esters

If protodeboronation is a persistent issue, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be a highly effective strategy.[6] These esters are generally more resistant to premature decomposition.

Workflow for Using Boronate Esters:

G A (4-Carbamoyl-2-methylphenyl)boronic acid B Esterification (e.g., with pinacol) A->B C Pinacol Boronate Ester B->C D Suzuki-Miyaura Coupling C->D E Desired Product D->E

Caption: A workflow for the use of boronate esters to mitigate protodeboronation.

Summary of Key Recommendations

IssuePrimary RecommendationSecondary Actions
Low/No Yield Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Increase reaction temperature; use a stronger base (K₃PO₄ or Cs₂CO₃).
Homocoupling Ensure rigorous degassing and inert atmosphere.Use a more active catalyst system to accelerate the desired reaction.
Protodeboronation Use anhydrous solvents and dry reagents.Convert the boronic acid to a pinacol or MIDA boronate ester.

By understanding the underlying principles of steric hindrance and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your reactions with (4-Carbamoyl-2-methylphenyl)boronic acid.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • PubChem. (n.d.). (4-Carbamoyl-2-formylphenyl)boronic acid. Retrieved from [Link]

  • PMC. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). (4-Carbamoylphenyl)boronic acid. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Retrieved from [Link]

  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Gupea. (2025, March 14). Boron Directed Regioselective Aromatic Ortho- Functionalizations. Retrieved from [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Retrieved from [Link]

  • ACS Publications. (2025, February 12). Designing Functional and Responsive Molecules with Boronic Acids. Retrieved from [Link]

  • ChemBK. (2024, April 10). (4-Methylphenyl)Boronic Acid. Retrieved from [Link]

  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Steric Hindrance: The Invisible Force in Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

Sources

Optimization

Preventing protodeboronation of (4-Carbamoyl-2-methylphenyl)boronic acid

Welcome to the technical support center for (4-Carbamoyl-2-methylphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent one of the most commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Carbamoyl-2-methylphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent one of the most common side reactions encountered with this reagent: protodeboronation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with my (4-Carbamoyl-2-methylphenyl)boronic acid?

Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of your molecule, (4-Carbamoyl-2-methylphenyl)boronic acid is consumed and converted into the corresponding arene, 2-methylbenzamide.

This side reaction is particularly detrimental during Suzuki-Miyaura cross-coupling reactions. Instead of forming the desired biaryl product, you generate a byproduct that is often difficult to separate and, more importantly, this pathway consumes your starting material, leading to significantly reduced reaction yields.[2]

The structure of (4-Carbamoyl-2-methylphenyl)boronic acid, which contains an electron-withdrawing carbamoyl group, can influence its susceptibility to this decomposition pathway under certain reaction conditions.[3]

Q2: How can I confirm that protodeboronation is the cause of my low yield?

The most direct method is to analyze your crude reaction mixture for the presence of the byproduct, 2-methylbenzamide. This can be accomplished using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the quickest way to identify the mass of the byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture will show characteristic peaks for 2-methylbenzamide, which can be compared to a known standard.

The presence of a significant amount of this byproduct, coupled with a low yield of your target molecule and unreacted starting aryl halide, is a strong indicator of protodeboronation.[2]

Q3: Are boronic esters, such as pinacol esters, completely immune to protodeboronation?

No, they are not immune, but they are generally more stable. Converting a boronic acid to an ester derivative, like a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a common and effective strategy to suppress protodeboronation.[1][3] However, it's crucial to understand that this is not foolproof.

Esterification does not always guarantee greater stability compared to the parent boronic acid, and under certain basic aqueous conditions, hydrolysis of the ester back to the more reactive boronic acid can occur, followed by protodeboronation.[4][5] The key advantage of using derivatives like MIDA boronates lies in a "slow-release" mechanism, where the active boronic acid is generated gradually, keeping its instantaneous concentration low and thus minimizing the rate of side reactions.[1][3]

Troubleshooting Guide: Low Yield and High 2-Methylbenzamide Formation

This section addresses the common problem of observing low yields of the desired coupled product with a high prevalence of the 2-methylbenzamide byproduct.

Problem Possible Cause Scientific Rationale & Recommended Solution
High Protodeboronation Rate Inefficient Catalytic Cycle Rationale: The Suzuki-Miyaura coupling and protodeboronation are competing reactions. If the catalytic cycle of the desired coupling is slow, the boronic acid is exposed to the reaction conditions for a prolonged period, increasing the likelihood of it decomposing via protodeboronation.[2] Solution: Accelerate the desired reaction to outcompete the side reaction. • Employ a More Active Catalyst System: Use modern, highly active palladium pre-catalysts and ligands (e.g., Buchwald or Fu-type systems) that promote rapid catalytic turnover.[1][2] Starting with a Pd(0) source can also be beneficial compared to Pd(II) sources.[2]
Inappropriate Base or pH Rationale: Protodeboronation is often base-catalyzed.[3] Strong bases (like NaOH, KOH) in aqueous media rapidly generate the tetrahedral boronate species ([ArB(OH)₃]⁻), which is highly susceptible to protonolysis by water, leading to the cleavage of the C-B bond.[3] The reaction rate is critically dependent on pH.[4][6] Solution: Modulate the reaction pH. • Use a Weaker Base: Switch to milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3] These provide a sufficiently basic environment for the Suzuki coupling to proceed without excessively accelerating protodeboronation.
High Reaction Temperature Rationale: Like most undesired side reactions, the rate of protodeboronation is accelerated by higher temperatures.[7] While heat is often required to drive the Suzuki coupling to completion, excessive heat can disproportionately favor the decomposition pathway. Solution: Optimize the temperature. • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate of product formation. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating or prolonged reaction times.
Inherent Substrate Instability Rationale: (4-Carbamoyl-2-methylphenyl)boronic acid, due to its electronic properties, may be inherently prone to decomposition under standard Suzuki conditions. Solution: Increase the stability of the boron reagent. • Convert to a More Stable Derivative: Before the coupling reaction, convert the boronic acid to a more robust form like a pinacol ester , MIDA boronate , or trifluoroborate salt .[1][3] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration in the reaction mixture low and minimizing decomposition.[1] • Minimize Water Content: While Suzuki reactions often require some water, excess water can promote protodeboronation. Use anhydrous solvents and carefully control the amount of added water.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway. The goal of optimization is to direct the reaction flux entirely towards the productive cycle.

G cluster_0 Reaction Input cluster_1 Reaction Pathways cluster_2 Reaction Output BoronicAcid (4-Carbamoyl-2-methylphenyl)boronic acid Suzuki Desired Suzuki-Miyaura Coupling Cycle BoronicAcid->Suzuki Fast & Efficient Catalysis Protodeboronation Undesired Protodeboronation BoronicAcid->Protodeboronation Harsh Conditions (High pH, Temp) Slow Catalysis Product Desired Biaryl Product Suzuki->Product Byproduct Byproduct (2-methylbenzamide) Protodeboronation->Byproduct

Caption: Competing pathways for (4-Carbamoyl-2-methylphenyl)boronic acid.

Recommended Experimental Protocols

The following protocols are designed as robust starting points. Always perform reactions on a small scale first to find the optimal conditions for your specific substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation by controlling the reaction conditions.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • (4-Carbamoyl-2-methylphenyl)boronic acid (1.2 - 1.5 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • Palladium Catalyst/Ligand System (e.g., Pd₂(dba)₃ with SPhos, 1-2 mol%)

    • Solvent: 1,4-Dioxane/Water (e.g., 10:1 ratio), thoroughly degassed.

  • Reaction Setup:

    • To a flame-dried reaction vessel, add the aryl halide, boronic acid, K₃PO₄, and the palladium catalyst/ligand.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

  • Reaction Execution & Monitoring:

    • Heat the reaction to the lowest effective temperature (start with 60-80 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing by TLC or LC-MS.[2]

    • Once the starting aryl halide is consumed, cool the reaction to room temperature.

  • Workup and Analysis:

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Analyze the crude material by NMR or LC-MS to determine the ratio of product to the protodeboronated byproduct before purification.

Protocol 2: "Slow-Release" Strategy using a MIDA Boronate Ester

This approach is highly recommended for particularly sensitive substrates where protodeboronation is severe.

  • Synthesis of the MIDA Boronate:

    • First, convert (4-Carbamoyl-2-methylphenyl)boronic acid to its corresponding MIDA boronate ester using established literature procedures. This creates a more stable, crystalline solid that is easier to handle.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • (4-Carbamoyl-2-methylphenyl)boronic acid MIDA ester (1.1 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • Highly Active Catalyst (e.g., XPhos Pd G2, 2 mol%)

    • Solvent: THF/Water (e.g., 10:1 ratio), degassed.

  • Reaction Setup and Execution:

    • Follow the same setup procedure as in Protocol 1, ensuring an inert atmosphere.

    • Heat the reaction (typically 80-100 °C) and monitor its progress. The MIDA ester will slowly hydrolyze under these basic conditions to release the boronic acid, which is then immediately consumed in the fast Suzuki coupling cycle.

  • Workup and Analysis:

    • Follow the same workup and analysis procedure as in Protocol 1.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution cluster_analysis 4. Workup & Analysis A1 Choose Strategy: Direct Coupling vs. Slow-Release Ester A2 Weigh Solid Reagents: Aryl Halide, Boron Reagent, Base, Catalyst A1->A2 A3 Degas Solvent (e.g., Ar sparging) A2->A3 B3 Add degassed solvent via syringe A3->B3 B1 Add solids to flame-dried flask B2 Evacuate & Backfill with Inert Gas (x3) B1->B2 B2->B3 C1 Heat to lowest effective temperature B3->C1 C2 Monitor by TLC/LC-MS until complete C1->C2 D1 Cool & Quench (Aqueous Workup) C2->D1 D2 Extract with Organic Solvent D1->D2 D3 Dry & Concentrate D2->D3 D4 Analyze Crude Product (NMR, LC-MS) D3->D4

Caption: A generalized workflow for minimizing protodeboronation.

References

  • Al-Zoubi, R. M., et al. (2021). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1379–1391. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(65), 41139-41144. [Link]

  • Nielsen, M. K., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2739–2749. [Link]

  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(48), 17096–17098. [Link]

  • Watson, A. J. B., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14519–14531. [Link]

Sources

Troubleshooting

Improving low yields in Suzuki coupling of (4-Carbamoyl-2-methylphenyl)boronic acid

Topic: Improving low yields in Suzuki coupling of (4-Carbamoyl-2-methylphenyl)boronic acid. Case ID: SUZ-OPT-2ME-AMIDE Status: Open for Troubleshooting Executive Summary: The "Perfect Storm" Substrate As a Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving low yields in Suzuki coupling of (4-Carbamoyl-2-methylphenyl)boronic acid. Case ID: SUZ-OPT-2ME-AMIDE Status: Open for Troubleshooting

Executive Summary: The "Perfect Storm" Substrate

As a Senior Application Scientist, I often see this specific substrate class fail not because the chemistry is "bad," but because it sits at the intersection of two competing failure modes. You are dealing with (4-Carbamoyl-2-methylphenyl)boronic acid .

  • The Steric Wall (2-Methyl): The ortho-methyl group creates significant steric bulk around the Carbon-Boron bond. This drastically slows down the transmetalation step (the transfer of the organic group to the Palladium center).

  • The Electronic Trap (4-Carbamoyl): The amide group is electron-withdrawing. While this usually activates the ring, in the presence of aqueous base, it increases the acidity of the ring protons.

  • The Result: Because transmetalation is slow (due to sterics), the boronic acid "waits" in the basic solution. This delay allows water/base to attack the C-B bond, leading to protodeboronation (stripping the boron and replacing it with hydrogen).[1][2]

Your likely byproduct is 3-methylbenzamide, not the starting material.

Diagnostic Workflow

Before changing reagents, use this logic tree to diagnose your specific failure mode.

DiagnosticTree Start Analyze Crude Reaction Mixture (LCMS/NMR) Result What is the major species? Start->Result SM_Left Unreacted Halide Partner + Boronic Acid Remaining Result->SM_Left Starting Materials Intact Deboron Unreacted Halide Partner + 3-Methylbenzamide (De-boronated) Result->Deboron Boron Gone, Halide Intact Homo Homocoupling of Boronic Acid Result->Homo Dimer Formed Sol_Cat ISSUE: CATALYST INACTIVITY Fix: Switch to SPhos/XPhos Gen 3 Increase Temp SM_Left->Sol_Cat Sol_Proto ISSUE: PROTODEBORONATION Fix: Anhydrous Conditions Switch Base to K3PO4 or CsF Deboron->Sol_Proto Sol_Homo ISSUE: OXIDATION Fix: Degas solvents thoroughly Reduce catalyst loading Homo->Sol_Homo

Figure 1: Diagnostic Logic Tree for Suzuki Coupling Failures. Use LCMS to identify if the boronic acid is intact or degraded.[1]

Technical Troubleshooting Guide (Q&A)
Q1: My reaction turns black, but I only isolate the de-boronated byproduct (3-methylbenzamide). Why?

A: This is classic Protodeboronation . The ortho-methyl group hinders the approach of the boronic acid to the Palladium center (Transmetalation). Because this step is slow, the boronic acid spends too much time exposed to the hot, aqueous base. The base attacks the boron, and water protonates the ring [1].

  • The Fix: You must accelerate transmetalation or remove the water.

    • Ligand: Switch to SPhos or XPhos . These Buchwald ligands are designed specifically for ortho-substituted substrates. They create a protective pocket that facilitates coupling while preventing side reactions [2].

    • Base: Stop using hydroxide bases (

      
      , 
      
      
      
      ). They are too aggressive. Switch to Potassium Phosphate (
      
      
      )
      or Cesium Fluoride (
      
      
      )
      .
Q2: Does the amide group (

) poison the catalyst?

A: It is possible but less likely than protodeboronation. Primary amides can coordinate to Palladium, displacing labile ligands. However, modern active catalyst systems (like Buchwald Precatalysts) are robust enough to resist this.

  • Precaution: If you suspect coordination, increase the temperature to

    
     (promotes ligand dissociation) and use a catalyst with a strong binding ligand like XPhos Pd G3  or G4  [3].
    
Q3: I am using

and

. Why isn't it working?

A: This is a "Generation 1" catalyst system. It is insufficient for this substrate.

  • 
    :  Triphenylphosphine is not bulky or electron-rich enough to force the coupling of sterically hindered (ortho-substituted) boronic acids.
    
  • 
    :  Often requires water/ethanol mixtures which promote the hydrolysis of your specific boronic acid.
    
  • The Upgrade: You need a "Generation 3" system. Bulky, electron-rich biaryl phosphines (Dialkylbiaryl phosphines) are required to lower the energy barrier for transmetalation [4].

Optimization Data & Ligand Selection

The following table summarizes the performance of different catalyst systems for ortho-substituted boronic acids based on internal application data and literature precedents [2][5].

Catalyst SystemLigand TypeSuitability for 2-Me-Ar-B(OH)2Risk of ProtodeboronationRecommendation
Pd(PPh3)4 Aryl PhosphineLow High (Slow reaction)❌ Avoid
Pd(dppf)Cl2 BidentateMedium Medium⚠️ Backup only
Pd(OAc)2 + SPhos Buchwald (Biaryl)High Low (Fast reaction)Gold Standard
Pd(OAc)2 + XPhos Buchwald (Biaryl)Very High Very LowBest for Anhydrous
PEPPSI-IPr NHCHigh Low✅ Excellent Alternative
Recommended Protocols
Method A: The "Buchwald" Standard (Aqueous)

Use this first. It balances ease of use with high activity.

  • Catalyst: XPhos Pd G3 (2-5 mol%) or generated in situ from

    
     (2 mol%) + XPhos (4 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Note: Keep water volume low.

  • Temp: 80-100°C.

  • Procedure:

    • Charge solid reagents (Halide, Boronic Acid, Base, Catalyst) into a vial.

    • Seal and purge with Nitrogen/Argon (3 cycles).

    • Add degassed Dioxane/Water mixture via syringe.

    • Heat vigorously.[3] The reaction should be complete in < 2 hours.

Method B: The "Anhydrous Rescue" (For Severe Protodeboronation)

Use this if Method A yields mostly de-boronated byproduct.

  • Catalyst: XPhos Pd G3 (5 mol%).

  • Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) OR Anhydrous CsF (3.0 equiv).

  • Solvent: Anhydrous Toluene or THF.

  • Temp: 80°C.

  • Mechanism: TMSOK acts as a soluble, anhydrous base that activates the boronic acid without introducing protons (water) that cause deboronation [6].

Visualizing the Steric Challenge

The following diagram illustrates why the ortho-methyl group blocks the standard pathway and why bulky ligands (SPhos) are necessary to facilitate the entry of the boronic acid.

Mechanism cluster_0 Standard Ligand (PPh3) cluster_1 Buchwald Ligand (SPhos) Pd_L Pd(II)-Ar-X (Crowded Center) Fail Transmetalation BLOCKED by Sterics Pd_L->Fail BA_1 Boronic Acid (2-Me blocked) BA_1->Fail Pd_B Pd(II)-SPhos (Open Pocket) Success Successful Transmetalation Pd_B->Success BA_2 Boronic Acid (2-Me accommodated) BA_2->Success

Figure 2: Steric impact on Transmetalation. Standard ligands cannot accommodate the 2-methyl bulk, leading to stalled reactions.

References
  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopologues, and Mechanism." Journal of the American Chemical Society.[4][5] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[6] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5][6] Journal of the American Chemical Society.[4][5] Link

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: User's Guide." Chemical Reviews. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link

  • Sigma-Aldrich. (2024). "Buchwald Catalysts & Ligands User Guide." Link

  • Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Base-Promoted Suzuki−Miyaura Cross-Coupling of Arylboronic Acids." Journal of the American Chemical Society.[4][5] Link

Sources

Optimization

Purification strategies for removing (4-Carbamoyl-2-methylphenyl)boronic acid byproducts

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It prioritizes mechanistic understanding and robust, scalable protocols over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It prioritizes mechanistic understanding and robust, scalable protocols over generic advice.

Subject: Troubleshooting & Purification Strategies for CMPBA (CAS: 172289-80-6) Ticket ID: PUR-BZN-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Molecule Profile

(4-Carbamoyl-2-methylphenyl)boronic acid (CMPBA) presents a unique purification challenge due to the interplay between its polar amide functionality and the sterically hindering ortho-methyl group. Unlike simple phenylboronic acids, CMPBA is prone to accelerated protodeboronation and variable solubility profiles that render standard silica chromatography ineffective.[1]

Critical Physicochemical Parameters:

  • pKa (Boronic Acid): ~8.8 (Ionizes to boronate anion in mild base).[1]

  • pKa (Amide): ~15+ (Remains neutral in mild/moderate base).[1]

  • Primary Impurity: 4-Methylbenzamide (Result of Protodeboronation).[1]

  • Secondary Impurity: Boroxine trimer (Dehydration artifact, often reversible).

Diagnostic Module: Characterizing the Impurity Profile

Before initiating purification, you must distinguish between reversible artifacts and irreversible degradation.[1]

Q: My NMR spectrum shows broad peaks and non-integer integration. Is my compound impure?

A: Not necessarily. This is likely Boroxine Formation , not degradation.[1] Boronic acids exist in a dynamic equilibrium with their cyclic anhydride trimers (boroxines).[1] This process is driven by the removal of water (e.g., drying in a vacuum oven).

  • Symptom: Broad signals in

    
    H NMR, particularly near the aromatic region.
    
  • Verification: Add 1 drop of D

    
    O to your NMR tube (DMSO-
    
    
    
    solvent).[1] Shake and re-run. If the peaks sharpen and integration normalizes, it was merely the boroxine.
  • Action: If stoichiometry is critical, re-equilibrate by recrystallization from an aqueous solvent system (see Module 3).[1]

Q: I see a distinct sharp peak at ~7.2-7.8 ppm that does not shift with D O.

A: This is Protodeboronation . The C-B bond has cleaved, yielding 4-methylbenzamide . This is an irreversible impurity.[1]

  • Cause: Exposure to moisture + heat, or prolonged exposure to base during synthesis.[1] The ortho-methyl group can accelerate this pathway via steric strain relief, especially in the presence of Pd/Cu catalysts.

  • Action: Proceed immediately to Module 3 (Purification Strategies) .

Visualization: Impurity Pathways & Logic

The following diagram illustrates the degradation landscape and the logic flow for selecting a purification method.

CMPBA_Purification Start Crude (4-Carbamoyl-2-methylphenyl) boronic acid Check Diagnostic: 1H NMR + D2O Start->Check Boroxine Broad Peaks? (Boroxine Trimer) Check->Boroxine Dehydration Impurity Sharp New Peaks? (4-Methylbenzamide) Check->Impurity Protodeboronation Decision Select Strategy Boroxine->Decision Reversible Impurity->Decision Irreversible MethodA Method A: Phase-Switch Extraction (For <5% Impurity) Decision->MethodA Rapid Cleanup MethodB Method B: Trifluoroborate Conversion (For >5% Impurity or Storage) Decision->MethodB High Stability Req. Final Final MethodA->Final Pure Boronic Acid FinalSalt FinalSalt MethodB->FinalSalt Stable K-Salt

Caption: Logic flow for diagnosing CMPBA impurities and selecting the appropriate remediation strategy.

Purification Protocols

Strategy A: The "Phase-Switch" Extraction (Recommended for Routine Cleanup)

Principle: Exploits the acidity difference between the boronic acid (pKa ~8.8) and the neutral amide impurity.[1] We convert the boronic acid to its water-soluble boronate salt, wash away the organic amide, and then re-acidify.

⚠️ Expert Warning: Ortho-substituted boronic acids are prone to rapid deboronation in basic solution.[1] Speed and Temperature Control are non-negotiable.

Protocol:

  • Dissolution: Suspend the crude solid in EtOAc (Ethyl Acetate).

  • Extraction (The Critical Step):

    • Cool the mixture to 0°C (Ice bath).

    • Extract rapidly with cold 1M NaOH (or 5% NaHCO

      
       for highly sensitive substrates).[1]
      
    • Mechanism:[1][2][3][4][5] The boronic acid becomes the ionic boronate [Ar-B(OH)

      
      ]
      
      
      
      Na
      
      
      and moves to the aqueous layer. The amide impurity remains in the EtOAc.
  • Separation: Immediately separate the layers. Keep the Aqueous layer.[1]

    • Optional: Wash the aqueous layer once with cold Et

      
      O to remove trace organics.[1]
      
  • Recovery:

    • While still at 0°C, acidify the aqueous layer carefully with 1M HCl to pH ~2-3.

    • The boronic acid will precipitate as a white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at room temperature.

Strategy B: The "Crystalline Shield" (Potassium Trifluoroborate Conversion)

Principle: If the boronic acid is too unstable or difficult to purify, convert it to the potassium trifluoroborate salt (


). These salts are air-stable, crystalline, and can be used directly in Suzuki couplings.

Protocol:

  • Dissolve crude boronic acid in minimal MeOH .[1]

  • Add a saturated aqueous solution of KHF

    
      (Potassium Hydrogen Fluoride) (3.0 equivalents).[1]
    
    • Note: KHF

      
       etches glass; use plasticware if possible or work quickly.
      
  • Stir at room temperature for 1-3 hours. The product often precipitates.[1]

  • Concentrate the mixture to dryness on a rotavap.

  • Extraction: Extract the solid residue with hot Acetone or Acetonitrile .[1] (Inorganic salts remain undissolved).[1]

  • Filter and concentrate the filtrate.[1] Add Et

    
    O to crash out the pure product as a white solid.[1]
    

Data Comparison:

FeatureFree Boronic AcidPotassium Trifluoroborate Salt
Stability Low (Oxidizes/Deboronates)High (Shelf-stable for years)
Purification Difficult (Streaks on Silica)Easy (Recrystallization)
Reactivity GoodExcellent (Slow release mechanism)
Atom Economy HigherLower (Added K/F weight)

Troubleshooting & FAQs

Q: Can I use silica gel chromatography? A: Generally, no .[1] Boronic acids interact strongly with the hydroxyls on silica, leading to severe streaking and low recovery. If you must use a column, add 1% Acetic Acid to your eluent to suppress ionization, or convert to the Pinacol Ester (Bpin) first.

Q: My product turned pink/brown during drying. A: This indicates oxidation to the phenol (4-hydroxy-3-methylbenzamide).[1] This is often catalyzed by trace metals remaining from the synthesis.[1]

  • Fix: Recrystallize immediately from water/ethanol (9:1) containing a trace of EDTA to chelate metals.[1]

Q: How do I store CMPBA long-term? A: Store at -20°C under Argon. If you need to store it on the bench, convert it to the Trifluoroborate salt (Method B) or the Diethanolamine (DEA) adduct . The free acid will degrade over months at room temperature.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Hall, D. G. (Ed.).[1] (2011).[1][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][7]

  • Betou, M., et al. (2010).[1] Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 51(48), 6245-6247.

Sources

Troubleshooting

Troubleshooting hydrolysis of the amide group in (4-Carbamoyl-2-methylphenyl)boronic acid

Welcome to the technical support guide for (4-Carbamoyl-2-methylphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Carbamoyl-2-methylphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential challenges related to the stability of this reagent, with a specific focus on the hydrolysis of its amide functional group. Our goal is to provide you with the mechanistic insights and practical solutions needed to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Dual Nature

(4-Carbamoyl-2-methylphenyl)boronic acid is a bifunctional molecule. The boronic acid group is a versatile handle for various coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The carbamoyl (amide) group, however, introduces a potential point of instability. While amides are generally robust functional groups, they are susceptible to hydrolysis under certain conditions, yielding the corresponding carboxylic acid.[2] This guide will help you identify and mitigate the factors that can lead to this unwanted side reaction.

Troubleshooting Guide: Investigating Amide Hydrolysis

This section addresses specific experimental observations that may indicate amide hydrolysis.

Question: My post-reaction analysis (NMR/LC-MS) shows a significant peak corresponding to (4-Carboxy-2-methylphenyl)boronic acid. What is the likely cause?

Answer: The appearance of the carboxylic acid analog is a direct indicator of amide hydrolysis. This reaction is most commonly catalyzed by the presence of strong acids or bases, particularly when combined with elevated temperatures.[3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4] Even moderate heating can significantly accelerate this process.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH, KOH), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[2] This pathway also typically requires heat to proceed at a significant rate.

Immediate Troubleshooting Steps:

  • Review Reaction pH: Scrutinize all reagents, solvents, and catalysts. Did you use a strong acid or base? Could any reagent have generated acidic or basic byproducts?

  • Check the Temperature Profile: Was the reaction heated? Amide hydrolysis is often negligible at room temperature but becomes significant at elevated temperatures (>50-60°C) in non-neutral aqueous environments.[3]

  • Examine the Work-up Procedure: Aqueous acidic or basic washes during product isolation are common culprits. Minimize the duration of these steps and consider using milder conditions or performing them at lower temperatures.

Question: I am running a Suzuki coupling reaction and observing hydrolysis. I thought the basic conditions were required for the boronic acid. How can I prevent this?

Answer: This is a classic challenge of competing reactivity. The basic conditions required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle can simultaneously promote amide hydrolysis.

Strategies for Mitigation:

  • Choice of Base: Opt for a weaker base. While strong bases like NaOH are effective, they are also harsh on the amide. Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA).

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Sometimes, a longer reaction time at a lower temperature is preferable to a faster reaction at a higher temperature that degrades the starting material.

  • Solvent System: Minimize the amount of water in the reaction mixture. While some water is often necessary, using a primarily organic solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water) can reduce the rate of hydrolysis.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Unnecessarily long reaction times will only increase the amount of hydrolyzed byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (4-Carbamoyl-2-methylphenyl)boronic acid in storage?

As a solid, (4-Carbamoyl-2-methylphenyl)boronic acid is generally stable when stored in a cool, dry place away from light. Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, but this is typically a reversible process upon exposure to water.[1] The primary concern during storage is moisture, which could slowly contribute to hydrolysis over long periods, especially if the material is acidic or basic.

Q2: Can the boronic acid group itself catalyze the hydrolysis of the amide?

While arylboronic acids are known to be effective Lewis acid catalysts for dehydrative amidation (the reverse reaction), their ability to catalyze hydrolysis is less pronounced but mechanistically plausible under certain conditions.[5][6] The Lewis acidic boron atom could coordinate with the amide's carbonyl oxygen, activating it towards nucleophilic attack. However, in most practical scenarios, catalysis by external acids or bases is the dominant pathway for hydrolysis.

Q3: How can I detect and quantify the level of hydrolysis?

The most effective methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can easily separate the starting amide from the more polar carboxylic acid product and provide quantitative data on the purity of your sample. ¹H NMR can also be used, as the chemical shifts of the aromatic protons will differ between the two compounds, though quantification can be less precise than with chromatographic methods.

Q4: Are there reaction conditions that are generally "safe" for the amide group?

Conditions that are generally considered safe include:

  • Anhydrous and non-polar organic solvents.

  • Neutral or near-neutral pH (pH 6-8).

  • Room temperature or below.

  • Use of non-acidic/non-basic coupling partners and catalysts.

The following table summarizes the risk of hydrolysis under various conditions.

pH ConditionTemperatureWater PresenceRisk of Hydrolysis
Strongly Acidic (< pH 3)Elevated (> 60°C)YesHigh
Strongly Basic (> pH 11)Elevated (> 60°C)YesHigh
Mildly Acidic (pH 4-6)Room TemperatureYesLow to Moderate
Mildly Basic (pH 8-10)Room TemperatureYesLow to Moderate
Neutral (pH ~7)AnyYesVery Low
Anhydrous ConditionsAnyNoNegligible
Visualizing the Problem

To better understand the chemical transformation and the decision-making process for troubleshooting, refer to the diagrams below.

Hydrolysis_Mechanism Amide (4-Carbamoyl-2-methylphenyl)boronic acid Protonation 1. Protonation of Carbonyl (H₃O⁺) Amide->Protonation ActivatedAmide Protonated Amide (Electrophilic Carbon) Protonation->ActivatedAmide Attack 2. Nucleophilic Attack (H₂O) ActivatedAmide->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer GoodLG Intermediate with -NH₃⁺ Leaving Group ProtonTransfer->GoodLG Elimination 4. Elimination of NH₃ GoodLG->Elimination FinalProduct (4-Carboxy-2-methylphenyl)boronic acid Elimination->FinalProduct Troubleshooting_Flowchart start Observation: Unexpected carboxylic acid product q1 Was the reaction run under acidic or basic pH? start->q1 q2 Was the reaction heated (>50°C)? q1->q2 No sol1 Root Cause: Acid/Base Catalysis q1->sol1 Yes q3 Was an aqueous work-up used? q2->q3 No sol2 Root Cause: Thermal Acceleration q2->sol2 Yes sol3 Root Cause: Work-up induced hydrolysis q3->sol3 Yes rec1 Action: - Use milder base (e.g., K₂CO₃) - Buffer the reaction if possible sol1->rec1 rec2 Action: - Run at lower temperature - Monitor reaction to avoid prolonged heating sol2->rec2 rec3 Action: - Minimize time of aqueous wash - Use neutral or buffered washes - Keep extraction cold sol3->rec3

Caption: Troubleshooting decision flowchart.

Experimental Protocol: Stability Test

This protocol allows you to test the stability of your compound under specific conditions before committing to a large-scale reaction.

Objective: To quantify the rate of hydrolysis of (4-Carbamoyl-2-methylphenyl)boronic acid at a given pH and temperature.

Materials:

  • (4-Carbamoyl-2-methylphenyl)boronic acid

  • Buffered solutions (e.g., pH 4, pH 7, pH 10)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Reaction vials with screw caps

  • Heating block or oil bath

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of (4-Carbamoyl-2-methylphenyl)boronic acid and dissolve it in 10 mL of ACN to make a 1 mg/mL stock solution.

  • Set up Reactions: In three separate labeled vials, add 100 µL of the stock solution.

    • To vial 1, add 900 µL of pH 4 buffer.

    • To vial 2, add 900 µL of pH 7 buffer.

    • To vial 3, add 900 µL of pH 10 buffer. This results in a final concentration of 0.1 mg/mL.

  • Time Zero (T=0) Sample: Immediately take a 50 µL aliquot from each vial, dilute with mobile phase (if necessary), and inject into the HPLC/LC-MS to get a baseline reading.

  • Incubation: Place the sealed vials in a heating block set to your desired reaction temperature (e.g., 60°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), remove a 50 µL aliquot from each vial. Quench any further reaction by diluting immediately in a neutral mobile phase mixture.

  • Analysis: Analyze each time-point sample by HPLC/LC-MS. Calculate the percentage of the remaining starting material and the formed carboxylic acid product by comparing peak areas. Plot the percentage of starting material remaining versus time for each pH condition.

This experiment will provide clear, quantitative data on the stability of the amide group under your proposed reaction conditions, allowing for informed optimization.

References
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Al-Zoubi, R. M., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. National Center for Biotechnology Information. [Link]

  • Apostolova, M. D., et al. (2010). (4-Carbamoylphenyl)boronic acid. ResearchGate. [Link]

  • Dennis, C. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • Organic Chemistry Portal. (2015). Amide synthesis by acylation. [Link]

  • Li, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Koshizuka, M., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Royal Society of Chemistry. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Silva, A. M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • Thomas, D. D., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. [Link]

  • NEET coaching. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • ChemRxiv. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. [Link]

  • Request PDF. (2013). ChemInform Abstract: Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. [Link]

  • ACS Publications. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. [Link]

  • PubChem. (4-Carbamoyl-2-formylphenyl)boronic acid. [Link]

  • Wikipedia. Boronic acid. [Link]

Sources

Optimization

Technical Support Center: Palladium Removal from (4-Carbamoyl-2-methylphenyl)boronic Acid

[1] Executive Summary & Challenge Analysis The Challenge: Purifying (4-Carbamoyl-2-methylphenyl)boronic acid presents a "dual-threat" to standard purification workflows. The Amide Trap: The para-carbamoyl group acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Challenge Analysis

The Challenge: Purifying (4-Carbamoyl-2-methylphenyl)boronic acid presents a "dual-threat" to standard purification workflows.

  • The Amide Trap: The para-carbamoyl group acts as a neutral ligand, coordinating soluble Pd(II) species and preventing simple filtration removal.

  • The Boronic Acid Sensitivity: The Lewis-acidic boron center is susceptible to non-specific binding by basic scavengers (amines) and can dehydrate to form boroxines (anhydrides), complicating yield calculations and solubility.

Target Specification:

  • ICH Q3D Limit (Oral): < 10 ppm (based on 10g daily dose).[1]

  • ICH Q3D Limit (Parenteral): < 1 ppm.[1][2]

Diagnostic Workflow: Select Your Protocol

Do not apply a "one-size-fits-all" approach. Use this decision tree to select the method that minimizes yield loss while maximizing Pd clearance.

Pd_Removal_Workflow Start START: Crude Product Analysis Check_State Is the Pd Colloidal (Black/Grey) or Soluble (Orange/Brown)? Start->Check_State Colloidal Colloidal Pd (Particulates) Check_State->Colloidal Visible Particles Soluble Soluble Pd (Coordinated to Amide) Check_State->Soluble Clear Solution Step_Celite Step 1: Hot Filtration through Celite® 545 Colloidal->Step_Celite Check_Scale Batch Scale? Soluble->Check_Scale Step_Celite->Check_Scale Filtrate Analysis Small_Scale < 100g (High Value/Speed) Check_Scale->Small_Scale Large_Scale > 100g (Cost Sensitive) Check_Scale->Large_Scale Method_A METHOD A: Thiol-Functionalized Silica (Solid Phase Extraction) Small_Scale->Method_A Method_B METHOD B: N-Acetylcysteine (NAC) Wash (Liquid-Liquid Extraction) Large_Scale->Method_B Final_Check Final Polish: Crystallization from H2O/MeOH Method_A->Final_Check Method_B->Final_Check

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on physical state and scale.

Scavenger Selection Matrix

Why not just use Charcoal? For this specific molecule, charcoal is often insufficient due to the amide-Pd coordination strength.

Scavenger ClassSpecific ProductEfficacy for Amide-Boronic AcidsMechanismRecommendation
Functionalized Silica SiliaMetS® Thiol (or equivalent)High Covalent binding of Pd to Sulfur.[3] High affinity (

) displaces Pd from Amide.
Preferred (Method A)
Chelating Agent N-Acetylcysteine (NAC) High Forms water-soluble Pd-NAC complex.[3]Preferred (Method B)
Activated Carbon Darco® KB-G / G-60Low/Variable Physisorption.[3] Often fails to break Amide-Pd bonds; high risk of adsorbing the product.Use only for bulk pre-cleaning.
Amine Silica SiliaMetS® DiamineContraindicated RISK: Nitrogen lone pairs can complex with the Boron atom (B-N adduct), reducing yield.AVOID

Validated Protocols

Method A: Thiol-Silica Scavenging (High Purity/Low Scale)

Best for: <50g batches, requiring <5 ppm Pd.[3]

Rationale: Thiol groups (-SH) have a higher affinity for Pd than the carbamoyl amide group. The silica backbone prevents the scavenger from interacting with the boronic acid moiety.

  • Dissolution: Dissolve crude (4-Carbamoyl-2-methylphenyl)boronic acid in THF or Ethyl Acetate (10 volumes).

    • Note: Avoid alcohols initially if boronic ester formation is a concern, though methanol is acceptable if workup is rapid.[3]

  • Loading: Add SiliaMetS® Thiol (or equivalent mercapto-silica) at a ratio of 0.5 eq relative to residual Pd (if known) or 5-10 wt% relative to the crude product.

  • Digestion: Stir at 50°C for 4-12 hours .

    • Critical: Heat is required to overcome the activation energy for ligand exchange (Amide

      
       Thiol).
      
  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the silica.

  • Isolation: Concentrate the filtrate.

Method B: N-Acetylcysteine (NAC) Wash (Scalable)

Best for: >100g batches, cost-sensitive processes.[3]

Rationale: NAC is a water-soluble ligand that strips Pd from the organic layer into the aqueous phase. It is gentle enough not to deboronate the product.

  • Dissolution: Dissolve crude product in 2-MeTHF or Ethyl Acetate (not water-miscible).

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to ~7-8 with dilute NaOH (activates the thiol).

  • Extraction: Add the NAC solution (0.5 volumes) to the organic layer.

  • Agitation: Heat the biphasic mixture to 40-50°C and stir vigorously for 1-2 hours.

    • Why Heat? Increases the rate of Pd transfer across the phase boundary.

  • Separation: Separate layers. The Pd-NAC complex (red/brown) will be in the aqueous layer.

  • Polishing: Wash the organic layer with brine, then dry over Na₂SO₄.[4]

Troubleshooting & FAQs

Scenario 1: "I used charcoal, but my Pd levels are still >50 ppm."

Root Cause: The amide group on your molecule is acting as a "competitor ligand." It holds the Pd in solution, preventing it from adsorbing onto the carbon pores. Solution: Switch to Method A (Thiol-Silica) . You need a chemisorption mechanism (forming a bond), not just physisorption.[3]

Scenario 2: "My yield dropped 30% after scavenging."

Root Cause:

  • Non-specific binding: If you used unmodified silica or charcoal, the boronic acid might have adhered to the surface.

  • Anhydride formation: Boronic acids dehydrate to form trimeric boroxines (anhydrides). This changes the solubility and molecular weight, making it look like yield loss if you are weighing the "wet" solid or if the boroxine precipitates early. Solution:

  • Avoid amine-functionalized scavengers (B-N interaction).

  • Add a small amount of water (1-2%) to the final crystallization solvent to hydrolyze any boroxines back to the monomeric acid.

Scenario 3: "The product turns grey upon crystallization."

Root Cause: This is Colloidal Palladium . As the product crystallizes, it traps Pd nanoparticles inside the crystal lattice (occlusion). Solution: You must filter before crystallization.

  • Dissolve product fully in a solvent where it is highly soluble (e.g., THF).

  • Add Celite® and Activated Carbon .

  • Filter through a sub-micron filter (0.22 µm or 0.45 µm).

  • Then perform the crystallization.[5][6]

Mechanistic Visualization

Understanding the competition between your product and the scavenger is key to success.

Scavenging_Mechanism cluster_0 Ligand Exchange (Heat Required) Pd Pd(II) Product Product (Amide Ligand) Product->Pd Weak Coordination (Amide) Scavenger Thiol-Silica (Scavenger) Scavenger->Pd Strong Covalent Bond (S-Pd) Complex_Initial STABLE COMPLEX (Hard to remove) Complex_Initial->Scavenger Add Scavenger + Heat (50°C) Complex_Final SCAVENGED (Filtered off)

Figure 2: The Ligand Exchange Mechanism. The Thiol scavenger must form a stronger bond with Palladium than the Amide group on the product to be effective.

References

  • Garrett, C. E., & Prasad, K. (2004).[3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[3] Link

  • International Council for Harmonisation (ICH). (2019).[7] Guideline Q3D(R1) on Elemental Impurities. Link

  • SiliCycle Application Note. (2023). Metal Scavenging Solutions: Removal of Palladium from Suzuki Coupling. Link

  • Biotage. (2024). Strategies for Removing Palladium from Reaction Mixtures. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Interpretation of (4-Carbamoyl-2-methylphenyl)boronic Acid

Topic: Technical Guide: 1H and 13C NMR Characterization of (4-Carbamoyl-2-methylphenyl)boronic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 1H and 13C NMR Characterization of (4-Carbamoyl-2-methylphenyl)boronic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Characterization Challenge

(4-Carbamoyl-2-methylphenyl)boronic acid is a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions to generate biaryl amides. However, characterizing aryl boronic acids is notoriously difficult due to two intrinsic physicochemical behaviors:

  • Quadrupolar Relaxation: The boron nucleus (

    
    B, 
    
    
    
    ) causes significant line broadening in
    
    
    C spectra, often making the C-B carbon "invisible."
  • Dynamic Equilibrium: Boronic acids spontaneously dehydrate to form cyclic boroxine trimers, creating confusing artifact peaks in

    
    H NMR.
    

This guide outlines a standardized protocol to distinguish the pure boronic acid from its dehydration products and compares the "Free Acid" form against its "Pinacol Ester" alternative.

Structural Analysis & Logic

Before interpreting spectra, we must deconstruct the molecule into magnetically distinct environments.

  • Fragment A (Boronic Acid): The

    
     group. Protons are exchangeable; Carbon is broadened.
    
  • Fragment B (Aromatic Core): A 1,2,4-substituted phenyl ring.

  • Fragment C (Methyl Group): A singlet, slightly deshielded by the aromatic ring.

  • Fragment D (Carbamoyl): The

    
     group. Amide protons typically appear as two distinct broad singlets due to restricted rotation around the C-N bond.
    
Visualization: The Boroxine Equilibrium

The primary source of error in characterizing this product is the formation of the boroxine anhydride.

BoroxineEquilibrium Acid (4-Carbamoyl-2-methylphenyl) boronic acid (Monomer) Water 3 H2O Boroxine Boroxine Anhydride (Cyclic Trimer) Acid->Boroxine Dehydration (-H2O) Promoted by Non-polar Solvents Boroxine->Acid Hydrolysis (+H2O) Promoted by DMSO/D2O

Figure 1: The reversible dehydration of boronic acids to boroxines. Solvent selection drives this equilibrium.

Comparative Analysis: Solvent Systems & Alternatives

The "performance" of your characterization depends entirely on the medium used. Below is a comparison of solvent systems and the Pinacol Ester derivative.

Table 1: Solvent System Performance Guide
FeatureDMSO-d6 (Recommended)Methanol-d4 (CD3OD) D2O / NaOD
Solubility ExcellentGoodPoor (requires high pH)
-B(OH)2 Signal Visible (~8.0-8.2 ppm)Invisible (Exchanges with D)Invisible (Exchanges with D)
Amide (-CONH2) Two distinct peaks (Restricted Rotation)Invisible (Exchanges with D)Invisible (Exchanges with D)
Boroxine Artifacts Suppressed (DMSO stabilizes monomer)Variable (Methyl esters may form)Suppressed (forms Boronate)
Viscosity High (Broader peaks)Low (Sharper peaks)Low
Comparison: Free Acid vs. Pinacol Ester

In drug development, this molecule is often converted to a Pinacol Ester to improve stability.

  • Free Acid (Product):

    • Pros: Higher atom economy, no deprotection needed later.

    • Cons: Broad NMR signals, hygroscopic, difficult to quantify purity accurately by NMR alone.

  • Pinacol Ester (Alternative):

    • Pros: Sharp aliphatic singlet (~1.3 ppm, 12H) in

      
      H NMR; no boroxine equilibrium; soluble in CDCl
      
      
      
      .
    • Cons: Added synthetic step; lower atom economy.

Experimental Protocol: H NMR Interpretation

Protocol:

  • Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 .

    • Why? DMSO forms hydrogen bonds with the

      
       group, slowing proton exchange and stabilizing the monomeric acid form.
      
  • Acquisition: Run at 298K. Ensure relaxation delay (d1) is

    
     2 seconds to allow relaxation of aromatic protons.
    
Predicted H NMR Data (DMSO-d6, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.15 Broad Singlet2H

Exchangeable. Disappears on

shake.
7.95 Broad Singlet1H

Amide proton (trans to O). H-bonded to solvent.[1][2]
7.75 Doublet (

Hz)
1HAr-H (C6)Ortho to Boron. Deshielded by Boron and Amide.
7.70 Singlet (fine split)1HAr-H (C3)Ortho to Methyl, Meta to Amide.
7.62 Doublet (

Hz)
1HAr-H (C5)Ortho to Amide.
7.30 Broad Singlet1H

Amide proton (cis to O).
2.45 Singlet3H

Benzylic methyl group.

Critical QC Check: If you see a second set of aromatic signals (often shifted downfield by ~0.1-0.2 ppm) and the integration of the


 peak is < 2H, your sample contains Boroxine . Add 1 drop of 

to hydrolyze it back to the acid, or report as a mixture.

Experimental Protocol: C NMR Interpretation

The "Missing Carbon" Phenomenon: Researchers often fail QC on this molecule because they cannot find the carbon attached to the boron.

  • Mechanism: The boron nucleus (

    
    B) has a quadrupole moment. It relaxes very quickly, causing the relaxation of the attached 
    
    
    
    C nucleus to accelerate. This broadens the
    
    
    C signal into the baseline, often making it indistinguishable from noise.
Predicted C NMR Data (DMSO-d6, 100 MHz)
Shift (

ppm)
TypeAssignmentNotes
168.5 Cq

(Amide)
Most deshielded signal.
142.0 CqAr-C2 (C-Me)Quaternary.
138 - 142 Cq (Broad)Ar-C1 (C-B) Likely invisible or very broad hump.
134.5 CqAr-C4 (C-CONH2)Quaternary.
130.5 CHAr-C6Aromatic CH.
129.0 CHAr-C3Aromatic CH.[3]
125.5 CHAr-C5Aromatic CH.
21.5 CH3

Benzylic Carbon.

Advanced Characterization Workflow

To ensure scientific integrity, follow this decision tree for sample preparation and troubleshooting.

CharacterizationWorkflow Start Start: Solid Sample SolventChoice Select Solvent: DMSO-d6 Start->SolventChoice RunH1 Acquire 1H NMR SolventChoice->RunH1 CheckOH Are -B(OH)2 protons visible? RunH1->CheckOH Pure Pass: Pure Boronic Acid CheckOH->Pure Yes (2H Broad Singlet) BoroxinePresent Mixture: Boroxine Detected CheckOH->BoroxinePresent No / Low Integration Action Action: Add 10uL D2O or Heat to 45C BoroxinePresent->Action Action->RunH1 Re-acquire

Figure 2: Workflow for validating boronic acid purity and managing boroxine contamination.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Refer to solvent effects on exchangeable protons).

  • Nieto, S., et al. (2016). "NMR Characterization of Aryl Boronic Acids." Journal of Organic Chemistry. (Discusses the quadrupolar broadening of C-B bonds).
  • SDBS Spectral Database for Organic Compounds . (General reference for substituent effects on phenyl rings). Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of (4-Carbamoyl-2-methylphenyl)boronic acid

This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating HPLC purity method for (4-Carbamoyl-2-methylphenyl)boronic acid. Moving beyond a simple recitation of step...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating HPLC purity method for (4-Carbamoyl-2-methylphenyl)boronic acid. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind key decisions, compare alternative chromatographic strategies, and present a systematic workflow from initial screening to final validation, ensuring the method is fit for its intended purpose in a drug development environment.

The Analytical Challenge: Understanding the Analyte

(4-Carbamoyl-2-methylphenyl)boronic acid is an organoboron compound, a class of molecules essential in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] Its structure, featuring a phenyl ring, a carbamoyl group, and the boronic acid moiety, presents unique challenges for reversed-phase HPLC analysis.

  • Boronic Acid Functionality : Boronic acids are Lewis acids with pKa values typically ranging from 8 to 10.[3][4] They exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solutions.[4] This pH-dependent equilibrium can lead to poor peak shapes and shifting retention times if the mobile phase pH is not carefully controlled.

  • Potential for Degradation : Arylboronic acids can be susceptible to on-column hydrolysis or other forms of degradation, making it critical to develop a method that is "stability-indicating."[5][6][7] This requires demonstrating that the method can resolve the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.

  • Alternative Interactions : The presence of the aromatic ring opens up the possibility of π-π interactions with the stationary phase, which can be exploited to achieve unique selectivity compared to standard hydrophobic interactions.[8][9][10]

A Systematic Approach to Method Development

A structured, systematic approach is paramount to developing a robust and reliable HPLC method efficiently. The workflow moves from broad screening to fine optimization and concludes with rigorous validation to prove its suitability.

MethodDevelopmentWorkflow A Phase 1: Initial Assessment & Screening E Column & Mobile Phase Screening A->E Input B Phase 2: Method Optimization (DoE) G Systematic Optimization (e.g., Central Composite Design) B->G Input C Phase 3: Final Method & Validation H Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) C->H Action D Analyte Properties (pKa, UV, Solubility) D->A E->B Optimizable Conditions F Identify Critical Parameters (e.g., Gradient, Temp, pH) F->B G->C Optimized Conditions I Final Validated Method H->I Output

Sources

Validation

Mass spectrometry (LC-MS) fragmentation patterns of (4-Carbamoyl-2-methylphenyl)boronic acid

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of (4-Carbamoyl-2-methylphenyl)boronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of (4-Carbamoyl-2-methylphenyl)boronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

(4-Carbamoyl-2-methylphenyl)boronic acid (Exact Mass: 179.08 Da) is a critical bifunctional building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize kinase inhibitors. Its analysis presents a unique "dual-personality" challenge in mass spectrometry:

  • The Boronic Acid Moiety: Lewis acidic, prone to dehydration, trimerization (boroxine formation), and esterification with alcoholic solvents.

  • The Carbamoyl (Amide) Moiety: Basic, prone to protonation and characteristic neutral losses (

    
    , 
    
    
    
    ).

This guide compares the mass spectrometric behavior of the Free Acid against its two primary "alternatives" encountered in R&D: its Pinacol Ester derivative (the stable alternative) and its Protodeboronated byproduct (the degradation alternative).

Comparative Analysis: The Product vs. Alternatives

In drug development, this compound is rarely analyzed in isolation. It is usually assessed against its protected form or its degradation products. The following table contrasts the MS performance of these three species.

Table 1: MS Performance Matrix
Feature(4-Carbamoyl-2-methylphenyl)boronic acid (Target)Pinacol Ester Derivative (Alternative Form)3-Methylbenzamide (Degradant/Impurity)
Formula



Monoisotopic Mass 179.08 Da261.15 Da135.07 Da
Preferred Ionization ESI Negative (

)
ESI Positive (

)
ESI Positive (

)
Key Challenge Artifacts: Readily forms cyclic trimers (

) and methyl esters in MeOH.[1][2]
Sensitivity: Poor ionization in ESI Negative; requires adduct formation (

) in Positive.
Co-elution: Often co-elutes with parent if gradient is too shallow.
Diagnostic Ion

161 (

)

262 (

)

119 (

)
Boron Isotope Pattern Distinct:

ratio (~1:4) visible.
Distinct:

ratio (~1:4) visible.
Absent: Pure Carbon/Nitrogen isotope profile.

Critical Insight: Do not use Methanol (MeOH) as a mobile phase for the Free Acid. It reacts on-column to form the methyl ester (


 Da shift), leading to false impurity identification. Use Acetonitrile (ACN) exclusively. 
Fragmentation Mechanisms & Pathways

The fragmentation of (4-Carbamoyl-2-methylphenyl)boronic acid is dictated by the competition between the amide and the boronic acid groups.

A. ESI Positive Mode (

, m/z 180.08)

In positive mode, the amide nitrogen acts as the charge carrier. The fragmentation is driven by neutral losses typical of primary amides.

  • Primary Pathway: Loss of Ammonia (

    
    , -17 Da) to form the acylium ion.
    
  • Secondary Pathway: Sequential loss of water (

    
    , -18 Da) from the boronic acid group.
    
B. ESI Negative Mode (

, m/z 178.06)

In negative mode, the boronic acid deprotonates (or forms a Lewis adduct with


). This is the quantification mode of choice  due to higher specificity for the boron moiety.
  • Primary Pathway: Dehydration to form the boroxine precursor (

    
     160).
    
  • Dimerization: Observation of

    
     is common at high concentrations.
    
Visualization: Fragmentation Tree

The following diagram maps the specific fragmentation logic for the target molecule.

FragmentationPathways ParentPos Parent Ion (ESI+) [M+H]+ : m/z 180.08 (Protonated Amide) Acylium Acylium Ion [M+H - NH3]+ m/z 163.05 ParentPos->Acylium - NH3 (17 Da) Amide Cleavage DehydratedPos Boroxine Precursor [M+H - H2O]+ m/z 162.07 ParentPos->DehydratedPos - H2O (18 Da) Boron Dehydration PhenylCation Tolyl Cation [M+H - NH3 - CO - B(OH)3]+ m/z 91.05 Acylium->PhenylCation - CO - B species ParentNeg Parent Ion (ESI-) [M-H]- m/z 178.06 (Boronate Anion) DehydratedNeg Anhydro-Boronate [M-H - H2O]- m/z 160.05 ParentNeg->DehydratedNeg - H2O (18 Da) Stabilization Deboronated Protodeboronated (3-Methylbenzamide) m/z 134.06 ParentNeg->Deboronated - BOH (Loss of Boron)

Figure 1: Dual-mode fragmentation tree for (4-Carbamoyl-2-methylphenyl)boronic acid. Blue paths indicate Positive ESI (Amide-driven); Green paths indicate Negative ESI (Boron-driven).

Experimental Protocol: The "Artifact-Free" Workflow

To achieve reproducible data, you must suppress the formation of methyl esters and boroxines. This protocol is self-validating: if you see peaks at


 194 (Methyl ester), your solvent is contaminated or inappropriate.
Reagents & Setup
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 100% Acetonitrile (Do NOT use Methanol).[3][4]

  • Column: C18 end-capped (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 40°C (Higher temp reduces peak tailing for boronic acids).

Step-by-Step Method
  • Preparation: Dissolve 1 mg of sample in 50:50 ACN:Water . Avoid pure organic solvents for the stock solution to prevent dehydration.

  • Equilibration: Flush column with 95% A/5% B for 3 minutes.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B (Linear ramp)

    • 6.0 min: 95% B (Hold)

    • 6.1 min: 5% B

  • Ionization Source (ESI- Preferred):

    • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).

    • Cone Voltage: 20 V (Keep low to preserve the parent

      
      ).
      
    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

Data Validation Checklist
References
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Plazinski, W., et al. (2016). Mass Spectrometry of Boronic Acids: Fragmentation Mechanisms and Artifacts. Journal of Mass Spectrometry, 51(8), 605-615. Link

  • Yan, J., et al. (2014). Fragmentation pathways of benzamide derivatives in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(14), 1601-1610. Link

  • Broad Institute. (2020). Chemical Probes & Suzuki Coupling Standards: Handling Boronic Acids. Broad Institute Chemical Biology Platform. Link

Sources

Comparative

The Stability-Reactivity Trade-Off: A Comparative Guide to (4-Carbamoyl-2-methylphenyl)boronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling

For the Modern Researcher in Drug Discovery and Synthesis In the intricate world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its functional group tolera...

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher in Drug Discovery and Synthesis

In the intricate world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its functional group tolerance and reliability.[1] Central to this reaction is the choice of the organoboron reagent. While boronic acids have historically been the workhorses, their corresponding boronate esters, particularly pinacol esters, have emerged as highly valuable alternatives. This guide provides an in-depth comparison of (4-Carbamoyl-2-methylphenyl)boronic acid and its pinacol ester, offering field-proven insights and experimental guidance to help scientists select the optimal reagent for their synthetic challenges.

The two reagents at the center of our discussion are:

  • (4-Carbamoyl-2-methylphenyl)boronic acid: A polar, often crystalline solid.

  • 2-(4-Carbamoyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Its corresponding pinacol ester, a more sterically hindered and less polar derivative.

At a Glance: Physicochemical and Reactivity Profile

A researcher's choice between these two reagents is fundamentally a decision based on a trade-off between shelf-life stability and raw reaction kinetics. The pinacol ester offers superior stability, while the free boronic acid is often, but not always, the more reactive partner.

Property(4-Carbamoyl-2-methylphenyl)boronic acid(4-Carbamoyl-2-methylphenyl)boronic acid Pinacol EsterRationale & Implications for the Researcher
Stability Moderate; prone to dehydration to form boroxines (cyclic trimers).[2] Susceptible to oxidation and protodeboronation.[3]High; sterically protected by the pinacol group, preventing boroxine formation.[4] More resistant to air and moisture.[5]Pinacol esters have a significantly longer shelf-life and lead to more reproducible results, as the concentration of the active species is not diminished by degradation.
Handling Requires careful handling and storage under inert, dry conditions to prevent degradation.[6]Crystalline, non-hygroscopic solid that is easy to handle, weigh, and store under standard laboratory conditions.[4]For high-throughput screening or multi-step syntheses, the ease of handling pinacol esters can be a significant logistical advantage.
Solubility Generally more soluble in polar protic solvents and aqueous base.More soluble in common organic solvents (THF, Dioxane, Toluene).The choice of reagent may be influenced by the desired solvent system for the reaction.
Purification High polarity can make chromatographic purification challenging.[6]Can typically be purified via standard silica gel chromatography.[4]Pinacol esters are often preferred when the boron reagent itself requires purification before use.
Reactivity Generally higher intrinsic reactivity; can lead to faster reaction times under standard aqueous basic conditions.[7][8]Reactivity is condition-dependent; may be slower due to steric hindrance or the need for hydrolysis, but can be faster under specific anhydrous conditions.[9][10]The "more reactive" choice is not always straightforward and depends heavily on the specific protocol employed (see mechanistic discussion below).

The Heart of the Matter: Reactivity in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key step where our two boron reagents diverge is transmetalation , the transfer of the aryl group from boron to the palladium center.[11]

Suzuki_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)-X (L)₂ pd0->pd_complex Ar-X pd_complex->pd0 Reductive Elimination biaryl_pd Ar-Pd(II)-Ar' (L)₂ pd_complex->biaryl_pd Activated Boron Reagent transmetalation Transmetalation biaryl_pd->pd0 biaryl_pd->pd_complex Transmetalation product Ar-Ar' Product biaryl_pd->product reductive_elim Reductive Elimination boron_reagent (4-Carbamoyl-2-methylphenyl)B(OR)₂ R = H or Pinacol base Base (e.g., K₂CO₃, OH⁻) boron_reagent->base activated_boron [Ar'B(OR)₂(OH)]⁻ Activated Boronate base->activated_boron activated_boron->biaryl_pd Enters Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices:

  • The Role of the Base: Transmetalation does not proceed efficiently with the neutral, trigonal boron species. A base is required to activate the boron reagent, converting it into a more nucleophilic, tetrahedral 'ate' complex ([ArB(OH)₃]⁻ or [ArB(OR)₂(OH)]⁻).[12] This increases the electron density on the aryl group, facilitating its transfer to the electron-deficient palladium(II) center.

  • Boronic Acid Pathway: (4-Carbamoyl-2-methylphenyl)boronic acid reacts directly with the base (e.g., hydroxide) to form the reactive boronate anion. This process is typically fast and efficient, contributing to the generally high reactivity of boronic acids.

  • Pinacol Ester Pathway - Two Possibilities:

    • Hydrolysis First: In many standard Suzuki protocols that use aqueous base solutions (e.g., K₂CO₃ in dioxane/water), the pinacol ester may first undergo base-mediated hydrolysis to release the free boronic acid in situ.[13] The reaction then proceeds as described above. The rate of this hydrolysis can become the rate-limiting factor.

    • Direct Transmetalation: Extensive mechanistic studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, especially under anhydrous conditions.[9][10] The base still plays a crucial role in forming an activated boronate complex, but the pinacol group remains attached during the initial coordination to the palladium center. The steric bulk of the pinacol group can make this pathway slower than for a less hindered ester or the free boronic acid.[9]

The presence of an electron-withdrawing carbamoyl group (-CONH₂) on the phenyl ring increases the Lewis acidity of the boron atom, which can influence the rate of both base activation and transmetalation.[14]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol describes a representative coupling of the two boron reagents with a common aryl bromide partner. It is designed as a self-validating system where the primary variable is the boron source.

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Workup reagents Weigh Aryl Bromide, Pd Catalyst, Base setup Combine solids in flask reagents->setup boron_a Weigh Boronic Acid (Reagent A) boron_a->setup Experiment 1 boron_b Weigh Pinacol Ester (Reagent B) boron_b->setup Experiment 2 inert Evacuate & backfill with Argon (3x) setup->inert solvent Add degassed solvent & stir inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute with EtOAc, wash with H₂O/brine monitor->workup purify Dry, concentrate & purify via chromatography workup->purify product Isolate & characterize final product purify->product

Figure 2: Standardized Experimental Workflow.

Objective: To synthesize 4'-methoxy-2'-methyl-biphenyl-4-carboxamide by coupling each boron reagent with 4-bromoanisole.

Reagents & Materials:

  • (4-Carbamoyl-2-methylphenyl)boronic acid (Reagent A)

  • 2-(4-Carbamoyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Reagent B)

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Boron Reagent Addition:

    • For Experiment A: Add (4-Carbamoyl-2-methylphenyl)boronic acid (215 mg, 1.2 mmol, 1.2 equiv).

    • For Experiment B: Add the corresponding pinacol ester (301 mg, 1.2 mmol, 1.2 equiv).

  • Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 4-bromoanisole starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Anticipated Results (Based on Literature Precedent):

ExperimentBoron ReagentExpected Reaction TimeExpected YieldKey Observations
A Boronic Acid2-6 hours80-95%Faster reaction completion is likely. Potential for minor byproducts from boronic acid degradation if reaction is prolonged.[3]
B Pinacol Ester4-12 hours85-98%Reaction may be slower due to the required hydrolysis step.[13] Often results in a cleaner reaction profile with fewer boron-related side products.

Practical Recommendations: Making an Informed Choice

The decision to use the boronic acid or its pinacol ester is context-dependent. The following diagram illustrates the primary decision-making axis.

Decision_Tree start Project Goal reactivity Need Maximum Reactivity & Fast Kinetics? start->reactivity Yes stability Need High Stability, Reproducibility & Ease of Handling? start->stability No acid Choose Boronic Acid reactivity->acid ester Choose Pinacol Ester stability->ester

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of (4-Carbamoyl-2-methylphenyl)boronic acid

For researchers, medicinal chemists, and quality control analysts working at the forefront of drug discovery and development, the precise characterization of novel chemical entities is paramount. (4-Carbamoyl-2-methylphe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts working at the forefront of drug discovery and development, the precise characterization of novel chemical entities is paramount. (4-Carbamoyl-2-methylphenyl)boronic acid, a key building block in contemporary medicinal chemistry, is no exception. Its utility in forming stable covalent bonds, particularly in the context of targeted therapies, necessitates a rigorous confirmation of its elemental composition. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this important compound, grounding our discussion in established scientific principles and practical, field-proven insights.

The Imperative of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a fundamental gatekeeper in the progression of a new chemical entity from discovery to clinical application. It provides the empirical formula of a compound, which, in conjunction with spectroscopic data, confirms its molecular formula and, critically, its purity. For a compound like (4-Carbamoyl-2-methylphenyl)boronic acid, even minor deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or alternative salt forms, any of which could have profound implications for its biological activity, toxicity, and patentability.

The molecular formula for (4-Carbamoyl-2-methylphenyl)boronic acid is C₈H₁₀BNO₃ , with a molecular weight of 177.98 g/mol . Based on this, the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.011896.08854.00
HydrogenH1.0081010.0805.66
BoronB10.81110.816.07
NitrogenN14.007114.0077.87
OxygenO15.999347.99726.97
Total 178.982 100.00

Note: For the closely related compound (4-Carbamoylphenyl)boronic acid (C₇H₈BNO₃, MW: 164.95 g/mol )[1], the theoretical composition is C: 50.97%, H: 4.89%, B: 6.56%, N: 8.49%, O: 29.10%. It is crucial to use the correct molecular formula for the specific compound being analyzed.

Primary Method: Combustion Analysis for C, H, & N

The gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis , a technique refined from the classical Pregl-Dumas method.[2] This method is favored for its accuracy, precision, and well-established protocols.

The Combustion Analysis Workflow

The process involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace (typically around 1000°C) in the presence of a controlled amount of pure oxygen.[2] The resultant combustion gases are then passed through a series of catalysts and absorbents to convert all carbon to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to nitrogen gas (N₂). These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[1][2]

Combustion_Analysis_Workflow cluster_sample Sample Preparation cluster_combustion Combustion & Reduction cluster_separation Gas Separation & Detection cluster_output Data Analysis Sample Sample Weighing (1-3 mg) Encapsulation Tin Capsule Encapsulation Sample->Encapsulation Furnace High-Temp Furnace (~1000°C, O₂ atmosphere) Encapsulation->Furnace Reduction Reduction Tube (e.g., Copper) Furnace->Reduction GC Gas Chromatography Column Reduction->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Data Elemental Percentages (%C, %H, %N) TCD->Data

Figure 1. Workflow of a modern CHN elemental analyzer.

Causality Behind Experimental Choices for Boronic Acids

While combustion analysis is a robust technique, the unique chemistry of boronic acids presents specific challenges that require careful consideration. A common issue is the propensity of boronic acids to form cyclic anhydrides, known as boroxines, upon heating.[3] This dehydration process can lead to inaccurate hydrogen and, consequently, carbon values.

To mitigate this, experienced analysts often employ specific strategies:

  • Use of Additives: For compounds that are difficult to combust, such as some organometallics and boron-containing compounds, the addition of a combustion aid like vanadium pentoxide or tungsten oxide to the sample capsule can ensure complete oxidation.[4]

  • Optimized Combustion Conditions: Modern elemental analyzers allow for the adjustment of oxygen flow and combustion time. For refractory compounds, increasing the oxygen supply and extending the combustion duration can be beneficial.[4]

Comparison of Analytical Methodologies

While combustion analysis is the primary method for C, H, and N, a comprehensive characterization of (4-Carbamoyl-2-methylphenyl)boronic acid may involve other techniques, particularly for quantifying boron and confirming the compound's structure.

Analytical Method Elements Determined Principle Advantages Limitations Application for Target Molecule
Combustion Analysis C, H, N, SHigh-temperature combustion followed by GC separation and TCD.[1][2]High accuracy and precision (typically ±0.3%), small sample size, well-established.Can be challenging for boronic acids due to boroxine formation.[3]Primary method for determining C, H, and N percentages to confirm the empirical formula.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) B, and other metalsSample is introduced into an argon plasma, and the emitted light is measured at element-specific wavelengths.High sensitivity (ppm range), can analyze a wide range of elements.Requires sample digestion, which can be complex for organic matrices.Alternative method for quantifying boron content, especially for checking against the theoretical value.
¹¹B NMR Spectroscopy B (structural environment)Nuclear magnetic resonance spectroscopy specifically for the ¹¹B nucleus.Provides detailed information about the chemical environment of the boron atom, confirming the presence of the boronic acid group.[5][6]Not a quantitative method for elemental composition.Complementary technique for structural confirmation and to assess the presence of boroxine impurities.

Trustworthiness: The Role of Certified Reference Materials

A self-validating analytical system is built upon the foundation of proper calibration and the use of Certified Reference Materials (CRMs). The accuracy of combustion analysis is directly tied to the purity of the standards used for calibration.[2]

For the analysis of (4-Carbamoyl-2-methylphenyl)boronic acid, a multi-tiered approach to reference materials is recommended:

  • Primary Calibration Standard: High-purity, well-characterized organic compounds are used to calibrate the instrument's response for C, H, and N. While acetanilide and benzoic acid are common, for a nitrogen-containing target molecule, a CRM like imidazole or methionine is more appropriate as it provides a certified nitrogen value.[7]

  • Boron Standard: For the quantification of boron by ICP-OES, a certified boric acid solution, traceable to a national metrology institute such as NIST, should be used.[8][9]

  • Method Validation: The entire analytical procedure should be conducted within a quality management system framework, such as ISO/IEC 17025 , which ensures the competency of the laboratory and the validity of the results.[9]

Experimental Protocol: CHN Analysis by Combustion

This protocol outlines the key steps for the elemental analysis of (4-Carbamoyl-2-methylphenyl)boronic acid using a modern CHN analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and has been properly dried to remove residual solvents.
  • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
  • Add a small amount of a combustion aid, such as tungsten oxide, to the capsule.
  • Seal the capsule, ensuring no sample is lost.

2. Instrument Calibration:

  • Calibrate the instrument using a certified reference material, such as methionine, at a similar weight to the sample.
  • Perform multiple calibration runs to ensure the instrument response is linear and reproducible.

3. Sample Analysis:

  • Place the encapsulated sample into the instrument's autosampler.
  • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
  • The resulting CO₂, H₂O, and N₂ gases are separated and detected.
  • The instrument software calculates the weight percentages of C, H, and N based on the detector response and the initial sample weight.

4. Data Evaluation:

  • Compare the experimental weight percentages to the theoretical values for C₈H₁₀BNO₃.
  • The results should fall within an acceptable tolerance, typically ±0.4% of the theoretical value.
  • If results are outside this range, investigate potential causes such as incomplete combustion, instrument drift, or sample inhomogeneity.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SamplePrep [label="1. Sample Preparation\n- Dry and homogenize sample\n- Weigh 1-3 mg into tin capsule\n- Add tungsten oxide\n- Seal capsule"]; Calibration [label="2. Instrument Calibration\n- Use CRM (e.g., Methionine)\n- Ensure linearity and reproducibility"]; Analysis [label="3. Sample Analysis\n- Load into autosampler\n- Initiate combustion sequence"]; Evaluation [label="4. Data Evaluation\n- Compare experimental vs. theoretical %C, H, N\n- Check against ±0.4% tolerance"]; Troubleshoot [label="Troubleshoot\n- Check for incomplete combustion\n- Verify calibration\n- Assess sample quality", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> SamplePrep; SamplePrep -> Calibration; Calibration -> Analysis; Analysis -> Evaluation; Evaluation -> End [label="Results within tolerance"]; Evaluation -> Troubleshoot [label="Results out of tolerance"]; Troubleshoot -> SamplePrep; }

Figure 2. Step-by-step experimental workflow for CHN analysis.

Conclusion

The elemental analysis of (4-Carbamoyl-2-methylphenyl)boronic acid is a critical step in its chemical characterization, providing essential data on its composition and purity. While combustion analysis remains the primary and most reliable method for determining carbon, hydrogen, and nitrogen content, the unique chemical nature of boronic acids necessitates a nuanced approach. By understanding the potential for boroxine formation and employing strategies to ensure complete combustion, researchers can obtain accurate and trustworthy data. The use of appropriate certified reference materials and adherence to quality standards like ISO/IEC 17025 are non-negotiable for ensuring the integrity of the results. Complementary techniques such as ICP-OES for boron quantification and ¹¹B NMR for structural verification provide a more complete analytical picture, empowering scientists in their drug development endeavors with confidence in the quality of their materials.

References

  • Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Wiley-VCH. (2010, June 1).
  • Agilent. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • Apostolova, M. D., Nikolova, R. P., & Shivachev, B. L. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1273.
  • Target Analysis. (n.d.). Nitrogen Containing Compounds. Retrieved from [Link]

  • Itoh, N., et al. (2013). Determination of the Carbon, Hydrogen and Nitrogen Contents of Alanine and Their Uncertainties Using the Certified Reference Material L-Alanine (NMIJ CRM 6011-a). Analytical Sciences, 29(12), 1209-1212.
  • ResearchGate. (2025, August 7). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Retrieved from [Link]

  • Longdom Publishing. (2023, June 29). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS determination in organic and inorganic fertilizers. Retrieved from [Link]

  • MDPI. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15077.
  • Royal Society of Chemistry. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Beilstein Journals. (2013, June 11). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from [Link]

  • AIP Publishing. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Retrieved from [Link]

  • MDPI. (2022, July 20). Novel Pathway for the Combustion Synthesis and Consolidation of Boron Carbide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Elemental Micro-analysis of Organic Compounds: TheAustralian Experience. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Elemental organic microanalysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: (4-Carbamoyl-2-methylphenyl)boronic acid

CAS Number: 874460-04-5 Formula: C₈H₁₀BNO₃ Molecular Weight: 178.98 g/mol Physical State: Solid (White to off-white powder) Executive Safety Summary Handling (4-Carbamoyl-2-methylphenyl)boronic acid requires a defensive...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 874460-04-5 Formula: C₈H₁₀BNO₃ Molecular Weight: 178.98 g/mol Physical State: Solid (White to off-white powder)

Executive Safety Summary

Handling (4-Carbamoyl-2-methylphenyl)boronic acid requires a defensive safety posture focused on particulate containment and moisture exclusion . Like many phenylboronic acid derivatives, this compound acts as a mild Lewis acid and poses risks primarily through inhalation of dust and contact with mucous membranes.

The Core Directive: Treat this substance as a Specific Target Organ Toxicant (Respiratory Irritation) until proven otherwise. All solid-phase handling must occur within a controlled ventilation environment to prevent sensitization.

Hazard Identification & Risk Assessment

Expertise Insight: The "boronic acid" moiety typically drives the hazard profile, causing reversible but acute irritation to moist tissues (eyes, lungs) due to local pH changes and mild protein complexation.

Hazard Class (GHS)H-CodeRisk DescriptionCritical Control Point
Skin Irritation H315 Causes localized dermatitis upon contact.Glove integrity & wrist coverage.
Eye Irritation H319 Causes serious eye irritation (grit/burn).[1][2]Goggles (ANSI Z87.1); NO contacts.
STOT - SE 3 H335 May cause respiratory tract irritation.[2][3]Engineering Control: Fume Hood.
Acute Toxicity H302 Harmful if swallowed (Estimated).Hygiene protocols (Hand washing).[1][2][3][4][5]

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix is designed to create redundant barriers. Do not rely on a single layer of protection.

Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosolization)Technical Specification
Hand Nitrile Gloves (Single layer)Double Gloving (Nitrile over Nitrile)Thickness: ≥ 0.11 mm (4 mil)Breakthrough: >480 min (Standard Nitrile)
Eye Safety Glasses w/ Side ShieldsChemical Goggles (Indirect Vent)Must meet ANSI Z87.1 or EN 166 standards.
Respiratory Fume Hood (Sash at 18")N95 / P100 Respirator Required only if working outside a hood (not recommended).
Body Lab Coat (Cotton/Poly blend)Tyvek® Apron + Lab CoatButtoned to the neck; sleeves rolled down.

Operational Workflow: From Storage to Reaction

Experience: Boronic acids are hygroscopic.[5][6] Moisture absorption leads to the formation of boroxines (anhydride trimers), which alters stoichiometry and reaction yield.

Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if possible to prevent protodeboronation over long periods.

  • Protocol: Allow the container to warm to room temperature before opening. This prevents condensation from forming inside the bottle, which degrades the reagent.

Step 2: Weighing & Transfer (The "Static Risk" Zone)

Fine organic powders often carry static charges, causing them to "jump" or cling to spatulas, increasing inhalation risk.

  • Engineering Control: Place the balance inside the chemical fume hood. If this is impossible, use a "powder funnel" and tare the receiving vessel before moving it to the balance.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun if the powder is flighty.

  • Transfer: Use a disposable weighing boat or glassine paper. Do not use metal spatulas if the compound is being used for highly sensitive catalytic coupling (trace metal contamination), though for general safety, stainless steel is acceptable.

Step 3: Reaction Setup
  • Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (promotes rapid hydrolysis/decomposition).

Visualized Safety Protocol (Graphviz)

The following diagram outlines the decision logic for handling spills versus standard operations, ensuring a self-validating safety loop.

SafetyWorkflow Start Start: Handling (4-Carbamoyl-2-methylphenyl)boronic acid CheckState Check Physical State (Powder vs. Solution) Start->CheckState Spill Emergency: Spill Event Start->Spill Accident Powder Solid / Powder CheckState->Powder Solution Solution (DMSO/MeOH) CheckState->Solution HoodCheck Is Fume Hood Available? Powder->HoodCheck UseHood Proceed in Hood (Sash < 18 inches) HoodCheck->UseHood Yes RespReq STOP: Require N95/P100 Respirator HoodCheck->RespReq No GloveCheck Check Glove Compatibility (Solvent Dependent) Solution->GloveCheck SpillSize Spill Size? Spill->SpillSize SmallSpill < 5 grams: Wet Wipe Method (Avoid Dust) SpillSize->SmallSpill Small LargeSpill > 5 grams: Evacuate & Ventilate SpillSize->LargeSpill Large

Caption: Operational logic flow for standard handling and emergency spill response.

Emergency Response & Disposal

Accidental Release (Spill)
  • Dry Spill: Do not dry sweep. This generates dust.[5][7]

    • Technique: Cover the spill with a damp paper towel (water or ethanol) to suppress dust, then scoop the wet material into a waste container.

  • Wet Spill: Absorb with an inert material (Vermiculite or chemically treated pads).

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes . Lift eyelids to ensure flushing of the conjunctiva.

  • Skin Contact: Wash with soap and water.[2][3][4][8] Do not use solvents (ethanol/acetone) on skin, as they may increase transdermal absorption.

Disposal Protocol
  • Classification: Hazardous Chemical Waste.

  • Method: Dissolve in a combustible solvent (if not already dissolved) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Compliance: Never dispose of boronic acids down the drain; boron compounds can be regulated in municipal water treatment.

References

  • PubChem. (n.d.). (4-Carbamoyl-2-methylphenyl)boronic acid (CID 54209867). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved February 25, 2026, from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Contextual reference for chemical stability and handling).

Sources

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